Product packaging for Juncusol 7-O-glucoside(Cat. No.:)

Juncusol 7-O-glucoside

Cat. No.: B13432941
M. Wt: 428.5 g/mol
InChI Key: XAUAJRQBVZTDBK-PFKOEMKTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Juncusol 7-O-glucoside is a useful research compound. Its molecular formula is C24H28O7 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O7 B13432941 Juncusol 7-O-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(4-ethenyl-7-hydroxy-3,8-dimethyl-9,10-dihydrophenanthren-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H28O7/c1-4-14-12(3)18(30-24-23(29)22(28)21(27)19(10-25)31-24)9-13-5-6-15-11(2)17(26)8-7-16(15)20(13)14/h4,7-9,19,21-29H,1,5-6,10H2,2-3H3/t19-,21-,22+,23-,24-/m1/s1

InChI Key

XAUAJRQBVZTDBK-PFKOEMKTSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

"Juncusol 7-O-glucoside" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol 7-O-glucoside is a naturally occurring phenanthrene glycoside first identified in the common rush, Juncus effusus Linn.[1] As a member of the phenanthrene class of compounds, which are known for a variety of biological activities, this compound and its aglycone, Juncusol, are of interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive summary of the current knowledge on the chemical structure, properties, and biological activities of this compound, with a focus on data relevant to research and drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a Juncusol backbone, a dihydrophenanthrene derivative, linked to a glucose moiety at the 7-hydroxyl group via an O-glycosidic bond.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₂₄H₂₈O₇[1]
Molecular Weight 428.47 g/mol [1]
CAS Number 175094-15-2
Predicted Boiling Point 710.0 ± 60.0 °C
Predicted pKa 9.99 ± 0.20
SMILES C=CC1=C2C3=CC=C(O)C(C)=C3CCC2=CC(O[C@@H]4O--INVALID-LINK--O)O">C@@HCO)=C1C

Experimental Data

Spectral Data

Experimental Protocols

Isolation from Natural Sources

This compound is naturally found in Juncus effusus. While a specific, detailed protocol for its isolation has not been published, a general workflow for the isolation of phenanthrenes from Juncus species can be adapted. This typically involves extraction with a polar solvent, followed by liquid-liquid partitioning and a series of chromatographic separations.

Isolation_Workflow General Isolation Workflow for Phenanthrenes from Juncus effusus Start Dried and Powdered Juncus effusus Plant Material Extraction Methanol Extraction Start->Extraction Partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) Extraction->Partition Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Compound This compound Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of phenanthrenes.

Detailed Steps:

  • Extraction: The dried and powdered plant material is typically extracted with methanol at room temperature.

  • Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. Phenanthrene glycosides are expected to be enriched in the more polar fractions.

  • Chromatography: The fractions are then subjected to various column chromatography techniques, such as silica gel chromatography and Sephadex LH-20, for further separation.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity

While specific studies on the biological activities of this compound are limited, the aglycone, Juncusol, has been reported to exhibit several biological effects. It is plausible that this compound may share some of these activities, potentially with altered potency or pharmacokinetic properties due to the presence of the glucose moiety.

Summary of Known Biological Activities of Juncusol (Aglycone):

ActivityFindingsReferences
Cytotoxicity Juncusol has demonstrated cytotoxic activity against various cancer cell lines.[2][2]
Antimicrobial The compound has shown activity against several bacterial strains.[2][2]
Anti-inflammatory Phenanthrenes from Juncus effusus have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production.

Signaling Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, based on the known activities of its aglycone and other phenanthrenes, potential areas of investigation could include pathways related to apoptosis, inflammation, and microbial pathogenesis. For instance, the cytotoxic effects of Juncusol may involve the induction of apoptotic pathways. The anti-inflammatory effects of related compounds suggest a potential interaction with pathways such as the NF-κB signaling cascade.

Conclusion

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities. However, a significant lack of experimental data, including comprehensive spectral characterization and detailed biological studies, hinders its full potential for drug discovery and development. Further research is warranted to isolate or synthesize sufficient quantities of this compound for in-depth biological evaluation and to elucidate its mechanism of action and potential therapeutic applications. This guide serves as a summary of the current, albeit limited, knowledge and highlights the areas where further investigation is critically needed.

References

Juncusol 7-O-glucoside: A Technical Guide to its Natural Occurrence and Sourcing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juncusol 7-O-glucoside, a naturally occurring phenanthrene glycoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources, alongside detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and natural product chemistry, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a glycosidic derivative of the phenanthrene compound, juncusol. Phenanthrenes are a class of polycyclic aromatic hydrocarbons that are known to occur in various plant species, with the Juncaceae family being a particularly rich source. Juncusol, the aglycone of this compound, has been identified in several species of the Juncus genus, including Juncus acutus, Juncus effusus, and Juncus roemerianus. The glycosylation of juncusol at the 7-O position is thought to influence its solubility and bioavailability, potentially modulating its biological activity.

Natural Occurrence and Sources

The primary documented natural source of this compound is the plant Juncus effusus L., commonly known as the soft rush.[1] This species belongs to the Juncaceae family. While the aglycone, juncusol, is found across multiple Juncus species, current literature specifically points to J. effusus for the presence of the 7-O-glucoside derivative.

Table 1: Natural Sources of Juncusol and its 7-O-glucoside

CompoundSpeciesFamilyPlant PartReference
JuncusolJuncus acutusJuncaceaeNot specified
JuncusolJuncus effususJuncaceaeMedullae (pith)[2]
JuncusolJuncus roemerianusJuncaceaeNot specified
This compound Juncus effusus L. Juncaceae Not specified [1]

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be inferred from studies on the isolation of phenolic constituents from Juncus effusus. The following is a composite protocol based on established phytochemical techniques for this plant.

General Extraction and Fractionation Workflow

The initial step involves the extraction of dried and powdered plant material, followed by fractionation to separate compounds based on their polarity.

G plant_material Dried & Powdered Juncus effusus Plant Material extraction Maceration with Ethanol or Methanol at Room Temperature plant_material->extraction filtration_concentration Filtration & Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Alcoholic Extract filtration_concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Generation of Fractions (e.g., n-Hexane, Ethyl Acetate, n-Butanol) partitioning->fractions

Caption: General workflow for the extraction and initial fractionation of Juncus effusus.

Isolation and Purification Protocol

The ethyl acetate (EtOAc) fraction is often enriched with phenolic compounds and would be the target for isolating this compound.

  • Preparation of Plant Material: The medullae (pith) of Juncus effusus are dried and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol or methanol at room temperature.[2]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel.[3]

    • Stationary Phase: Silica gel (e.g., 200-300 mesh).

    • Mobile Phase: A gradient system of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or n-hexane-ethyl acetate.

  • Further Purification: Fractions containing the compound of interest are further purified using repeated column chromatography, potentially including reverse-phase silica gel (e.g., ODS) or Sephadex LH-20, until a pure compound is obtained.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and the position of the glycosidic linkage.

G start Ethyl Acetate Fraction silica_gel Silica Gel Column Chromatography (Gradient Elution) start->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection target_fractions Fractions Containing This compound fraction_collection->target_fractions purification Further Purification (e.g., RP-HPLC, Sephadex) target_fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structural Elucidation (MS, NMR) pure_compound->structure_elucidation

References

Juncusol 7-O-glucoside from Juncus effusus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Juncusol 7-O-glucoside and its aglycone, Juncusol, secondary metabolites isolated from the common rush, Juncus effusus. Due to the limited specific research on this compound, this guide integrates detailed data available for its more extensively studied aglycone, Juncusol, to provide a functional framework for future research and development.

Compound Profile

This compound is a naturally occurring phenanthrene glycoside found in Juncus effusus. While specific bioactivity data for the glycoside is scarce, its aglycone, Juncusol, has been the subject of several studies.

PropertyThis compoundJuncusol
Molecular Formula C24H28O7[1]C18H18O2[2]
Molecular Weight 428.47 g/mol [1]266.34 g/mol [2]
Class Phenanthrene Glycoside9,10-Dihydrophenanthrene
Source Juncus effusus[1]Juncus species, including J. effusus[3]

Biological Activities of Juncusol

Juncusol has demonstrated significant biological activities, particularly in the areas of cancer cell cytotoxicity and anti-inflammatory effects.

Cytotoxic and Antiproliferative Activity

Juncusol has shown notable antiproliferative effects against various cancer cell lines. Its activity appears to be cell-line specific, with particular potency against HPV-18 positive cervical cancer cells.

Cell LineActivity TypeIC50 / ED50Reference
HeLa (Cervical Cancer, HPV-18+)AntiproliferativeHighly Active[4]
SiHa (Cervical Cancer, HPV-16+)AntiproliferativeInactive[4]
CaSki (Cervical Cancer, HPV-16+)AntiproliferativeInactive[4]
NCI 90 KB (Nasopharynx Carcinoma)Cytotoxic0.3 µg/mL[5]
HT22 (Mouse Hippocampal)CytotoxicDecrease in MTT reduction at 100 µM[5][6]
HeLaAntiproliferativeIC50: 0.5 µM[5]
Anti-inflammatory Activity

Juncusol has also been identified as having remarkable anti-inflammatory properties, as demonstrated by its ability to inhibit superoxide anion generation.

AssayActivity TypeIC50Reference
Superoxide Anion GenerationAnti-inflammatory3.1 µM[7]

Experimental Protocols

The following sections detail generalized protocols for the isolation of phenanthrenes from Juncus effusus and the assessment of their biological activities, based on methodologies described in the literature.

General Isolation of Phenanthrenes from Juncus effusus

This protocol outlines a general workflow for the extraction and isolation of phenanthrenes, including Juncusol and its glycosides.

  • Extraction: The dried and powdered plant material (e.g., medullae or roots) is subjected to extraction with a suitable solvent, such as methanol or ethanol.

  • Partitioning: The crude extract is then dissolved in an aqueous methanol solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The chloroform or ethyl acetate fraction, typically rich in phenanthrenes, is subjected to various chromatographic techniques for further purification.

    • Column Chromatography (CC): Initial separation can be performed on silica gel or Sephadex LH-20.

    • Vacuum Liquid Chromatography (VLC): Often used for preliminary fractionation.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly employed for the final purification of individual compounds[6][7].

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[6][7].

G General Workflow for Phenanthrene Isolation A Dried Juncus effusus Material B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning (n-hexane, CHCl3, EtOAc) C->D E Phenanthrene-rich Fraction (CHCl3 or EtOAc) D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Fractionation F->G H Reversed-Phase HPLC G->H I Isolated Phenanthrenes (Juncusol, this compound) H->I J Structural Elucidation (NMR, HRMS) I->J

Caption: Generalized workflow for the isolation of phenanthrenes.

MTT Assay for Antiproliferative Activity

This protocol is used to assess the cytotoxic/antiproliferative effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Juncusol) for a specified duration (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value[4][5].

Flow Cytometry for Cell Cycle Analysis

This method is employed to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment: Cells are treated with the test compound for a set time.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI).

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells)[4][7].

Caspase Activity Assay

This colorimetric assay is used to quantify the activation of caspases, which are key mediators of apoptosis.

  • Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

  • Substrate Addition: A specific colorimetric substrate for the caspase of interest (e.g., Caspase-3, -8, or -9) is added to the cell lysates.

  • Incubation: The mixture is incubated to allow the activated caspase to cleave the substrate, releasing a chromophore.

  • Absorbance Reading: The absorbance of the chromophore is measured to quantify caspase activity[4].

Signaling Pathways

Apoptotic Pathway Induced by Juncusol in HeLa Cells

Studies on Juncusol have shown that it induces apoptosis in HeLa cervical cancer cells through the activation of initiator caspases (Caspase-8 and -9) and the executioner caspase (Caspase-3). This suggests that Juncusol may trigger both the extrinsic and intrinsic apoptotic pathways. Furthermore, Juncusol has been found to inhibit tubulin polymerization and EGFR activation, which can contribute to its G2/M phase cell cycle arrest and subsequent apoptosis[4][7].

G Proposed Apoptotic Signaling of Juncusol in HeLa Cells Juncusol Juncusol Tubulin Tubulin Polymerization Juncusol->Tubulin inhibits EGFR EGFR Activation Juncusol->EGFR inhibits Casp8 Caspase-8 Activation Juncusol->Casp8 Casp9 Caspase-9 Activation Juncusol->Casp9 G2M G2/M Phase Arrest Tubulin->G2M EGFR->G2M Apoptosis Apoptosis G2M->Apoptosis Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Casp3->Apoptosis

Caption: Apoptotic pathway of Juncusol in HeLa cells.

Illustrative Anti-inflammatory Pathway for a Flavonoid 7-O-Glucoside

While the specific signaling pathway for this compound has not been elucidated, research on other flavonoid glycosides, such as Luteolin-7-O-glucoside (LUT-7G), provides a potential model for anti-inflammatory action. LUT-7G has been shown to exert anti-inflammatory effects by inhibiting the STAT3 signaling pathway[8][9]. This pathway is often implicated in inflammatory responses and cell proliferation.

G Illustrative Anti-inflammatory Pathway of a Flavonoid 7-O-Glucoside Flavonoid Flavonoid 7-O-Glucoside (e.g., Luteolin-7-O-glucoside) STAT3 STAT3 Pathway Flavonoid->STAT3 inhibits Inflammation Inflammatory Cytokine and Receptor Expression STAT3->Inflammation ROS ROS Generation STAT3->ROS Proliferation Cell Proliferation STAT3->Proliferation Response Reduced Inflammation and Oxidative Stress Inflammation->Response ROS->Response Proliferation->Response

Caption: Example anti-inflammatory pathway for a flavonoid 7-O-glucoside.

Future Directions

The distinct biological activities of Juncusol highlight the therapeutic potential of phenanthrenes from Juncus effusus. Further research is warranted to:

  • Elucidate the specific biological activities of this compound.

  • Determine the pharmacokinetic and pharmacodynamic profiles of both Juncusol and its glycoside.

  • Investigate the detailed molecular mechanisms underlying their cytotoxic and anti-inflammatory effects.

  • Explore the potential for synergistic effects with existing chemotherapeutic agents.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of these natural compounds into novel drug development strategies.

References

An In-depth Technical Guide on the Biological Activity of Juncusol and the Potential Implications for its 7-O-Glucoside Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for Juncusol 7-O-glucoside. The following technical guide details the biological activities of its aglycone parent compound, Juncusol. The addition of a 7-O-glucoside moiety can significantly alter a compound's solubility, stability, bioavailability, and mechanism of action. Therefore, the information presented for Juncusol should be considered as a potential indicator but not a direct representation of the biological profile of this compound. Further research is imperative to elucidate the specific activities of the glycosylated form.

Juncusol, a 9,10-dihydrophenanthrene isolated from various Juncus species, has demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive overview of the existing research on Juncusol, with a focus on its quantitative data, experimental methodologies, and known signaling pathways.

Quantitative Biological Data of Juncusol

The biological activities of Juncusol have been quantified in several studies, primarily focusing on its cytotoxic and antimicrobial properties. The following tables summarize the key quantitative data available.

Table 1: Cytotoxic Activity of Juncusol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
B-16Mouse Melanoma12.5~47.0[1]
L-1210Mouse Lymphocytic Leukemia13.8~51.8[1]
HeLaHuman Cervical Carcinoma-0.5[2]
NCI 90 KBHuman Epidermoid Nasopharynx Carcinoma0.3~1.1[2]

Table 2: Antimicrobial Activity of Juncusol

OrganismTypeActivity MetricValueReference
Various BacteriaBacteriaComparable to desvinyljuncusol and 2-hydroxy-3-methyl-9,10-dihydrophenanthrene-[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the biological activity of Juncusol.

1. Cytotoxicity Assays (MTT Assay)

The antiproliferative activity of Juncusol is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, COLO 205, COLO 320) and a non-tumor cell line (MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Juncusol for a specified period (e.g., 24 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

2. Cell Cycle Analysis

Flow cytometry is utilized to analyze the effect of Juncusol on the cell cycle distribution of cancer cells.[3][4]

  • Cell Treatment: HeLa cells are treated with Juncusol for a defined period (e.g., 24 hours).

  • Cell Fixation: After treatment, the cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An increase in the sub-G1 population is indicative of apoptosis.

3. Caspase Activity Assays

The activation of caspases, key mediators of apoptosis, is measured using colorimetric assay kits.[3][4]

  • Cell Lysis: HeLa cells are treated with Juncusol, and cell lysates are prepared.

  • Substrate Incubation: The cell lysates are incubated with specific colorimetric substrates for caspase-3, caspase-8, and caspase-9. These substrates are conjugated to a chromophore, such as p-nitroaniline (pNA).

  • Colorimetric Detection: Active caspases in the cell lysate cleave the substrate, releasing the chromophore. The amount of released chromophore is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The caspase activity is expressed as the fold increase compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Juncusol has been shown to induce apoptosis in cancer cells, particularly in HeLa cervical cancer cells.[3][4] The pro-apoptotic mechanism involves the activation of the caspase cascade.

Juncusol_Apoptosis_Pathway Juncusol Juncusol Cell HeLa Cervical Cancer Cell Juncusol->Cell Treatment Caspase8 Caspase-8 activation Cell->Caspase8 Induces Caspase9 Caspase-9 activation Cell->Caspase9 Induces Tubulin Tubulin Polymerization Inhibition Cell->Tubulin Inhibits Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest

Caption: Proposed mechanism of Juncusol-induced apoptosis in HeLa cells.

Studies have demonstrated that treatment of HeLa cells with Juncusol leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[3][4] The activation of these caspases culminates in the execution of the apoptotic program, leading to programmed cell death. Furthermore, Juncusol has been found to inhibit tubulin polymerization, which can lead to cell cycle arrest in the G2/M phase.[3][4]

References

Juncusol 7-O-glucoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 175094-15-2

This technical guide provides an in-depth overview of Juncusol 7-O-glucoside, a phenanthrene glucoside isolated from plants of the Juncus genus. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a naturally occurring compound found in species such as Juncus effusus.[1] Its core structure is a dihydrophenanthrene moiety glycosidically linked to a glucose molecule.

PropertyValueSource
CAS Number 175094-15-2[1]
Molecular Formula C₂₄H₂₈O₇[1]
Molecular Weight 428.47 g/mol [1]
IUPAC Name (2S,3R,4S,5S,6R)-2-((5-ethenyl-7-hydroxy-1,6-dimethyl-9,10-dihydrophenanthren-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triolN/A
Synonyms Juncusol 7-O-β-D-glucopyranosideN/A
Class Phenanthrene GlycosideN/A
Natural Source Juncus effusus (Juncaceae family)[2]

Biological Activity and Therapeutic Potential

While direct and extensive research on the biological activities of this compound is limited, the therapeutic potential of its aglycone, Juncusol, and other related phenanthrenes from Juncus species has been investigated. These studies suggest several areas of interest for this compound.

Cytotoxic and Antiproliferative Activity

The aglycone, Juncusol, has demonstrated cytotoxic properties.[3][4] Studies on a series of 9,10-dihydrophenanthrenes structurally related to Juncusol have shown in vitro cytotoxic activity against various cancer cell lines.[3] Phenanthrenes isolated from the medullae of Juncus effusus have also been evaluated for their cytotoxic activities against human cancer cell lines.[5][6]

Table 1: Cytotoxic Activity of Juncusol and Related Phenanthrenes

CompoundCell LineIC₅₀ (µg/mL)Source
JuncusolB-16 mouse melanoma12.5[3]
JuncusolL-1210 mouse lymphocytic leukemia13.8[3]
DesvinyljuncusolCCRF-CEM (human lymphoblastic leukemia)9.3[3]
DesvinyljuncusolB-16 mouse melanoma17.5[3]
DesvinyljuncusolL-1210 mouse lymphocytic leukemia10.2[3]

The pro-apoptotic properties of Juncusol have been suggested to occur through the activation of caspases 3, 8, and 9 in HeLa cells.[7]

Anti-inflammatory Activity

Phenanthrenes from Juncus effusus have been evaluated for their anti-inflammatory activities by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells.[5][6] While specific data for this compound is not available, other natural glucosides have shown anti-inflammatory effects through various mechanisms, including the inhibition of the STAT3 pathway and reduction of pro-inflammatory cytokines.[8]

Neuroprotective and Anxiolytic Potential

The aglycone, Juncusol, has been reported to possess anxiolytic and sedative activities.[9] Furthermore, studies on other flavonoid 7-O-glucosides, such as Luteolin-7-O-glucoside, have demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cell lines.[10][11] These effects are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system.

Experimental Protocols

Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., whole plant or specific parts of Juncus effusus) is typically extracted with a solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assays

The in vitro cytotoxic activity of this compound can be evaluated against a panel of human cancer cell lines using assays such as:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

  • CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[6]

  • Flow Cytometry: To analyze the cell cycle and apoptosis, flow cytometry can be employed to measure the distribution of cells in different phases of the cell cycle and to detect apoptotic markers.[7]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: The anti-inflammatory effect can be assessed by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[6]

  • Cytokine Production Assays: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of its aglycone and other structurally related 7-O-glucosides, several potential mechanisms can be hypothesized.

Proposed Cytotoxic Mechanism of Action

The cytotoxic effects of Juncusol are suggested to be mediated through the induction of apoptosis. A plausible signaling cascade is depicted below.

G Hypothesized Apoptotic Pathway of Juncusol Juncusol Juncusol Cell Cancer Cell Juncusol->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase8 Caspase-8 activation Cell->Caspase8 Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by Juncusol.

Potential Anti-inflammatory Signaling Pathway

Based on studies of other flavonoid glucosides, a potential anti-inflammatory mechanism for this compound could involve the inhibition of pro-inflammatory signaling pathways such as the JAK/STAT pathway.

G Hypothesized Anti-inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JAK_STAT JAK/STAT Pathway TLR4->JAK_STAT NF_kB NF-κB Pathway TLR4->NF_kB Juncusol_glucoside This compound Juncusol_glucoside->JAK_STAT Inhibition Juncusol_glucoside->NF_kB Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) JAK_STAT->Pro_inflammatory_genes NF_kB->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic applications, inferred from the known biological activities of its aglycone, Juncusol, and other related phenanthrenes. The available data suggests that this compound warrants further investigation, particularly in the areas of oncology, inflammation, and neuroscience.

Future research should focus on:

  • Isolation of sufficient quantities of this compound for comprehensive biological evaluation.

  • Direct assessment of its cytotoxic, anti-inflammatory, and neuroprotective activities to confirm the hypothesized effects.

  • Elucidation of its precise mechanisms of action and identification of its molecular targets and modulated signaling pathways.

  • In vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in animal models.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound.

References

Juncusol 7-O-glucoside: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Juncusol 7-O-glucoside, a natural product with the molecular formula C24H28O7, belongs to the phenanthrene class of compounds.[1][2] While research specifically focused on this compound is limited, significant insights can be drawn from studies on its aglycone, Juncusol, and other related phenanthrenes isolated from Juncus species. These compounds have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the available information on this compound and its aglycone, Juncusol, with a focus on its chemical properties, potential biological activities, and relevant experimental methodologies. The content herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that are of significant interest from phytochemical, pharmacological, and chemotaxonomical perspectives.[3] Juncusol, a 9,10-dihydrophenanthrene, has been isolated from various Juncus species and is a postulated phytoalexin with confirmed cytotoxic properties.[4][5][6] The glycosylation of natural products, such as the formation of this compound, can significantly alter their physicochemical properties, including solubility and stability, as well as their biological activities.[7] This guide will synthesize the current knowledge on Juncusol and extrapolate potential characteristics and research avenues for its 7-O-glucoside derivative.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its aglycone, Juncusol, is presented in Table 1.

PropertyThis compoundJuncusol
Molecular Formula C24H28O7[1][2]C18H18O2[8][9]
Molecular Weight 428.47 g/mol [1]266.34 g/mol [8][9]
CAS Number 175094-15-2[1][2]62023-90-9[8][9]
Predicted Boiling Point 710.0 ± 60.0 °C[2]Not Available
Predicted Density 1.381 ± 0.06 g/cm³[2]Not Available
Predicted pKa 9.99 ± 0.20[2]Not Available
Solubility Not AvailableSoluble in Methanol, Ethyl Acetate, Acetone, DMSO, Acetonitrile[8]

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is scarce, the activities of its aglycone, Juncusol, provide a strong basis for potential therapeutic applications.

Cytotoxic and Antiproliferative Effects

Juncusol has demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[4] Studies have shown its efficacy against human lymphoblastic leukemia (CCRF-CEM), B-16 mouse melanoma, and L-1210 mouse lymphocytic leukemia cells.[4] The proposed mechanism for its cytotoxic effects suggests that it acts as a simple phenol.[4]

Flow cytometric analysis of HeLa cells treated with juncusol revealed an increase in the cell population in the G2/M and sub-G1 phases, indicating cell cycle arrest and apoptosis.[3] The pro-apoptotic properties were further supported by the detection of active caspases-3, 8, and 9.[3] It is hypothesized that Juncusol induces cell death through apoptosis induction and inhibition of tubulin polymerization.[3]

The potential signaling pathway for Juncusol-induced apoptosis is depicted below.

Juncusol_Apoptosis_Pathway Juncusol Juncusol Tubulin Tubulin Polymerization Juncusol->Tubulin Inhibition G2M G2/M Arrest Juncusol->G2M Caspase9 Caspase-9 Activation G2M->Caspase9 Caspase8 Caspase-8 Activation G2M->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway for Juncusol-induced apoptosis.

Antimicrobial Activity

Juncusol has been shown to possess in vitro antimicrobial activity comparable to its desvinyl derivative, suggesting that the core phenolic structure is crucial for its action.[4]

Anti-inflammatory Activity

In a superoxide anion generation assay, juncusol demonstrated remarkable anti-inflammatory activity.[3] This suggests a potential role in modulating inflammatory pathways. Glycosides of other flavonoids, such as luteolin-7-O-glucoside, have been shown to exert anti-inflammatory effects by inhibiting the STAT3 pathway and reducing the generation of reactive oxygen species (ROS).[10] A similar mechanism could be explored for this compound.

A potential anti-inflammatory signaling pathway is illustrated below.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli STAT3_Activation STAT3 Activation Inflammatory_Stimuli->STAT3_Activation Proinflammatory_Genes Pro-inflammatory Gene Transcription STAT3_Activation->Proinflammatory_Genes Juncusol_7G This compound (hypothesized) Juncusol_7G->STAT3_Activation Inhibition

Caption: Hypothesized anti-inflammatory mechanism.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of phenanthrene glycosides is outlined below.

Isolation_Workflow Plant_Material Plant Material (e.g., Juncus sp.) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction (rich in glycosides) Partitioning->Butanol_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Butanol_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for isolation and purification.

Methodology:

  • Extraction: Air-dried and powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature.

  • Fractionation: The concentrated crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Glycosides are generally enriched in the n-butanol fraction.

  • Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

  • Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure, including the nature and position of the sugar moiety.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Conclusion and Future Directions

This compound is a natural product with potential therapeutic value, inferred from the known biological activities of its aglycone, Juncusol. The cytotoxic, antimicrobial, and anti-inflammatory properties of Juncusol highlight the need for further investigation into its glycosylated form. Future research should focus on the targeted isolation or synthesis of this compound to enable comprehensive studies on its bioactivity, mechanism of action, and pharmacokinetic profile. Elucidating the specific signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential. The methodologies outlined in this guide provide a framework for initiating such research endeavors.

References

Unveiling Juncusol 7-O-glucoside: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Juncusol 7-O-glucoside, a naturally occurring phenanthrene glucoside. The document covers the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of experimental workflows to facilitate a deeper understanding of the scientific processes involved.

Discovery and History

This compound was first isolated in 1995 by a team of researchers led by M. DellaGreca from the wetland plant Juncus effusus L. (Juncaceae). The discovery was part of a broader phytochemical investigation into the constituents of Juncus effusus, which led to the identification of a series of novel 9,10-dihydrophenanthrene glucosides collectively named "Effusides". This compound was specifically identified as Effuside IV .

The initial study focused on the structural elucidation of these new natural products, contributing to the chemotaxonomic understanding of the Juncus genus, which is known for producing a variety of phenanthrene derivatives. The aglycone of this glucoside, Juncusol, had been previously identified and was known for its cytotoxic and antimicrobial properties. The discovery of its glycosylated form opened new avenues for research into the bioavailability and biological activity of these compounds.

Physicochemical Properties

This compound is a glycoside of the 9,10-dihydrophenanthrene derivative, Juncusol. The addition of a glucose moiety at the 7-position of the Juncusol backbone significantly alters its polarity and solubility compared to its aglycone.

PropertyValueSource
Molecular Formula C24H28O7MedChemExpress
Molecular Weight 428.47 g/mol MedChemExpress
CAS Number 175094-15-2MedChemExpress
Plant Source Juncus effusus L.[Phytochemistry, 1995]

Experimental Protocols

The following sections detail the methodologies employed in the first isolation and characterization of this compound, as described in the seminal 1995 Phytochemistry paper.

Plant Material and Extraction

Fresh aerial parts of Juncus effusus were collected and subsequently air-dried. The dried plant material was then ground into a fine powder. This powder was subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanolic extract was partitioned between water and chloroform (CHCl3). The aqueous layer, containing the more polar glycosidic compounds, was further fractionated using column chromatography on Amberlite XAD-2 resin, eluting with a gradient of methanol in water.

The fractions containing the phenanthrene glucosides were then subjected to multiple steps of preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. A gradient elution system of acetonitrile (MeCN) in water was used to separate the individual glucosides. This compound (Effuside IV) was isolated as a pure compound from these chromatographic separations.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra were recorded to determine the proton and carbon framework of the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons, confirming the structure of the Juncusol aglycone and the position of the glucose unit.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Enzymatic Hydrolysis: To confirm the identity of the sugar moiety and its linkage, the compound was subjected to enzymatic hydrolysis using β-glucosidase. This reaction cleaved the glycosidic bond, yielding Juncusol and D-glucose, which were identified by comparison with authentic samples.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Juncus effusus.

experimental_workflow plant Dried Juncus effusus extraction Methanol Extraction plant->extraction partition Water/Chloroform Partition extraction->partition aq_layer Aqueous Layer partition->aq_layer Polar compounds xad2 Amberlite XAD-2 Column Chromatography aq_layer->xad2 hplc Preparative HPLC (C18 Column) xad2->hplc juncusol_glucoside This compound hplc->juncusol_glucoside

Isolation workflow for this compound.

Biological Activity and Future Directions

While the initial discovery focused on the chemical characterization of this compound, the known biological activities of its aglycone, Juncusol, suggest potential areas for future research. Juncusol has demonstrated cytotoxic effects against various cancer cell lines and antimicrobial activity. The glycosylation of Juncusol may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially altering its efficacy and safety profile.

Further studies are warranted to investigate the biological activities of this compound, including its potential cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding the structure-activity relationship of this and other phenanthrene glucosides could pave the way for the development of new therapeutic agents.

As no specific signaling pathways have been elucidated for this compound, a hypothetical workflow for investigating its potential anticancer activity is presented below.

signaling_pathway_investigation start This compound cell_culture Treat Cancer Cell Lines (e.g., HeLa, MCF-7) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) viability_assay->apoptosis_assay If cytotoxic western_blot Western Blot Analysis apoptosis_assay->western_blot pathway_analysis Analyze Key Apoptotic Signaling Proteins (e.g., Caspases, Bcl-2 family) western_blot->pathway_analysis conclusion Elucidate Potential Signaling Pathway pathway_analysis->conclusion

Proposed workflow for signaling pathway analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Juncusol 7-O-glucoside and related phenolic compounds, primarily focusing on the 9,10-dihydrophenanthrene class of molecules isolated from the Juncus genus. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biological activity, and potential therapeutic applications of these natural products. While specific data on this compound is limited in publicly accessible literature, this guide synthesizes the available information on its aglycone, Juncusol, and structurally similar compounds to provide a comprehensive resource.

Introduction to this compound and its Analogs

This compound is a naturally occurring phenolic compound first identified in Juncus effusus Linn., a plant belonging to the Juncaceae family.[1] Its chemical structure consists of a Juncusol backbone, a 9,10-dihydrophenanthrene derivative, with a glucose moiety attached at the 7-hydroxyl group. The molecular formula of this compound is C24H28O7, and its molecular weight is 428.47 g/mol .[2]

The core structure, Juncusol, has been isolated from various Juncus species, including Juncus acutus, Juncus roemerianus, and Juncus ensifolius.[3][4] Phenanthrenes and their 9,10-dihydro derivatives from the Juncaceae family are noted for their significant biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] The vinyl substitution on the phenanthrene ring is a characteristic feature of these compounds from the Juncaceae family.[4][6]

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported. However, based on its structure and data for the aglycone, Juncusol, the following properties can be inferred.

Table 1: Physicochemical Properties of Juncusol

PropertyValueSource
Molecular FormulaC18H18O2[3]
Molecular Weight266.3 g/mol [3]
CAS Number62023-90-9[3]
IUPAC Name5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol[3]

Biological Activities and Quantitative Data

While specific bioactivity data for this compound is scarce, extensive research has been conducted on its aglycone, Juncusol, and other related 9,10-dihydrophenanthrenes. These compounds have demonstrated a range of biological effects, with notable cytotoxic and antiproliferative activities against various cancer cell lines.

Table 2: Cytotoxic and Antiproliferative Activity of Juncusol and Related Compounds

CompoundCell LineActivityIC50 / ED50Source
JuncusolB-16 Mouse MelanomaCytotoxic12.5 µg/mL[5]
JuncusolL-1210 Mouse Lymphocytic LeukemiaCytotoxic13.8 µg/mL[5]
JuncusolKB Human Epidermoid Nasopharynx CarcinomaCytotoxic0.3 µg/mL[7]
JuncusolHeLa (HPV 18+) Cervical CancerAntiproliferativeHighly Active[8]
JuncusolSiHa (HPV 16+) Cervical CancerAntiproliferativeInactive[8]
JuncusolCaSki (HPV 16+) Cervical CancerAntiproliferativeInactive[8]
JuncusolHeLa Cervical CancerAntiproliferative0.5 µM[7]
DesvinyljuncusolCCRF-CEM Human Lymphoblastic LeukemiaCytotoxic9.3 µg/mL[5]
DesvinyljuncusolB-16 Mouse MelanomaCytotoxic17.5 µg/mL[5]
DesvinyljuncusolL-1210 Mouse Lymphocytic LeukemiaCytotoxic10.2 µg/mL[5]
EffusolHeLa Cervical CancerAntiproliferative2.3 µM[7]
JuncueninHeLa Cervical CancerAntiproliferative2.9 µM[4]

Juncusol has also been reported to exhibit anti-inflammatory activity, with an IC50 value of 3.1 µM in a superoxide anion generation assay.[4] Furthermore, dehydrojuncusol, a related phenanthrene, has been identified as a novel inhibitor of Hepatitis C virus (HCV) RNA replication.[3]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not available in the reviewed literature. However, this section provides a generalized methodology based on protocols used for the isolation and analysis of Juncusol and other phenanthrenes from Juncus species.

Extraction and Isolation of Phenolic Compounds from Juncus Species

A general workflow for the extraction and isolation of 9,10-dihydrophenanthrenes from Juncus plant material is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

G General Workflow for Isolation of Phenolic Compounds from Juncus Species plant_material Dried and Powdered Plant Material (e.g., whole plant, roots) extraction Methanol Extraction plant_material->extraction partition Solvent Partitioning (e.g., with n-hexane, dichloromethane, ethyl acetate) extraction->partition fractionation Column Chromatography (e.g., Silica Gel, Polyamide) partition->fractionation purification Preparative HPLC fractionation->purification compounds Isolated Phenolic Compounds (e.g., Juncusol, Effusol) purification->compounds

Caption: General workflow for isolating phenolic compounds.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography. Common stationary phases include silica gel and polyamide, with gradient elution using solvent systems like cyclohexane-ethyl acetate or methanol-water.

  • Purification: Final purification of individual compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity and Antiproliferative Assays

The following is a generalized protocol for assessing the cytotoxic and antiproliferative effects of isolated compounds on cancer cell lines, based on the MTT assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds.

  • MTT Assay: After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms of action of Juncusol has revealed its involvement in key cellular processes related to cancer progression.

Induction of Apoptosis

Juncusol has been shown to induce apoptosis in HeLa cervical cancer cells. This process is mediated through the activation of caspases, a family of proteases that play a essential role in programmed cell death.

G Proposed Apoptotic Pathway Induced by Juncusol in HeLa Cells Juncusol Juncusol Caspase8 Caspase-8 Activation Juncusol->Caspase8 Caspase9 Caspase-9 Activation Juncusol->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Juncusol-induced apoptotic pathway.

Studies have demonstrated that treatment of HeLa cells with Juncusol leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), ultimately resulting in apoptotic cell death.[8]

Cell Cycle Arrest

Juncusol has also been observed to cause cell cycle arrest at the G2/M phase in HeLa cells.[8] This indicates that the compound interferes with the cell's ability to progress through mitosis. One of the proposed mechanisms for this effect is the inhibition of tubulin polymerization.[8]

G Mechanism of Juncusol-Induced G2/M Cell Cycle Arrest Juncusol Juncusol Tubulin Tubulin Polymerization Juncusol->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to

Caption: Juncusol's effect on the cell cycle.

By inhibiting the polymerization of tubulin, Juncusol disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.

Conclusion and Future Directions

This compound belongs to a promising class of phenolic compounds with significant, yet underexplored, therapeutic potential. While research has primarily focused on its aglycone, Juncusol, and other related 9,10-dihydrophenanthrenes, the data suggests that these molecules are potent bioactive agents, particularly in the context of cancer.

Future research should prioritize the targeted isolation and comprehensive characterization of this compound to elucidate its specific physicochemical properties and biological activities. Investigating the influence of the glycosidic moiety on the compound's solubility, bioavailability, and pharmacological profile will be crucial. Furthermore, detailed mechanistic studies are warranted to fully understand the signaling pathways modulated by these compounds and to identify potential molecular targets for drug development. The synergistic effects of these natural products with existing chemotherapeutic agents also represent a promising avenue for future investigation.

References

Methodological & Application

Application Note: Extraction and Purification of Juncusol 7-O-glucoside from Juncaceae

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Juncaceae family, commonly known as rushes, is a rich source of bioactive phenanthrene compounds, which have garnered significant interest for their potential pharmacological properties.[1][2] Among these compounds is Juncusol 7-O-glucoside, a glycosylated phenanthrene. This document provides a representative, detailed protocol for the extraction, fractionation, and purification of this compound from plant material of the Juncus genus. The methodology is synthesized from established procedures for isolating phenolic and phenanthrene glucosides from plant sources, particularly within the Juncaceae family.[3][4][5] The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Phenanthrenes isolated from Juncus species have demonstrated a range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.[2] Juncusol is a frequently isolated phenanthrene from this genus.[2] Its glycosylated form, this compound, is expected to have increased polarity and bioavailability. The effective isolation of this compound is a critical first step for structural elucidation, pharmacological screening, and further development.

This protocol outlines a robust laboratory-scale method beginning with the preparation of plant material, followed by solvent extraction, liquid-liquid fractionation to separate compounds by polarity, and multi-step column chromatography for final purification.

Materials and Reagents

  • Plant Material: Dried and powdered whole plant or rhizomes of a suitable Juncus species (e.g., Juncus effusus, Juncus maritimus).

  • Solvents (HPLC or Analytical Grade): Methanol (MeOH), n-Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Acetone, Deionized Water (H₂O).

  • Stationary Phases for Chromatography: Silica Gel (60 Å, 70-230 mesh), Sephadex LH-20.

  • Apparatus: Rotary evaporator, Soxhlet extractor (optional), separatory funnels, glass chromatography columns, beakers, flasks, filtration apparatus (Buchner funnel, filter paper), Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Experimental Protocols

3.1. Plant Material Preparation

  • Harvesting and Drying: Collect fresh plant material (whole plant or rhizomes). Clean the material of any soil or debris. Air-dry in a well-ventilated area away from direct sunlight for 10-14 days or until brittle. Alternatively, use a plant dryer at 40-50°C.

  • Grinding: Pulverize the dried plant material into a coarse powder (approx. 1-2 mm particle size) using a laboratory mill. Store the powder in an airtight, light-proof container.

3.2. Crude Extraction

  • Maceration: Soak 500 g of the dried plant powder in 5 L of 80% aqueous Methanol (MeOH) at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through a Buchner funnel. Re-extract the plant residue (marc) two more times with 5 L of 80% MeOH each time to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude methanolic extract.

3.3. Solvent-Solvent Fractionation

  • Resuspension: Resuspend the crude methanolic extract (approx. 50 g) in 500 mL of deionized water.

  • Hexane Partition: Transfer the aqueous suspension to a 2 L separatory funnel. Add 500 mL of n-hexane, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the hexane wash two more times. Combine the n-hexane fractions (this fraction will contain non-polar compounds like lipids and sterols).

  • Dichloromethane Partition: To the remaining aqueous layer, add 500 mL of dichloromethane (CH₂Cl₂). Shake and separate the layers. Repeat this partitioning step two more times. Combine the CH₂Cl₂ fractions.

  • Ethyl Acetate Partition: Finally, extract the remaining aqueous layer with 500 mL of ethyl acetate (EtOAc) three times. Combine the EtOAc fractions. The EtOAc and remaining aqueous fractions are expected to be rich in glycosides.

  • Drying and Weighing: Concentrate each of the solvent fractions (n-hexane, CH₂Cl₂, EtOAc, and aqueous) to dryness using a rotary evaporator and record the yield of each fraction. The target compound, this compound, is expected to be most concentrated in the EtOAc fraction due to its moderate polarity.

3.4. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Pack a glass column with 200 g of silica gel using a slurry method with n-hexane.

    • Adsorb the dried EtOAc fraction (e.g., 5 g) onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient solvent system, starting with 100% CH₂Cl₂ and gradually increasing polarity by adding MeOH (e.g., CH₂Cl₂:MeOH 99:1, 98:2, 95:5, 90:10, and finally 100% MeOH).

    • Collect fractions of 20-30 mL and monitor them using TLC, spotting for the presence of phenolic compounds (visualized under UV light or by staining with vanillin-sulfuric acid reagent).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions from the silica gel column that are rich in the target compound.

    • Pack a column with Sephadex LH-20 and equilibrate with 100% MeOH.

    • Dissolve the semi-purified fraction in a minimal amount of MeOH and load it onto the column.

    • Elute the column with 100% MeOH (isocratic elution). This step separates compounds based on molecular size and aromaticity.

    • Collect fractions and monitor by TLC. Combine the pure fractions containing this compound.

3.5. Compound Identification The structure and identity of the isolated pure compound should be confirmed using standard spectroscopic techniques, such as ¹H-NMR, ¹³C-NMR, 2D-NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Data Presentation

While specific yield data for this compound is not available in the cited literature, the following table presents representative data for phenolic content from Juncus species to provide a quantitative context for extraction efficiency.

Plant SpeciesPlant PartExtraction MethodSolvent SystemAnalyteYield/ContentReference
Juncus acutusRhizomeDecoctionWaterTotal Phenolics52.12 ± 0.90 mg GAE/g[4]
Juncus acutusRhizomeInfusionWaterTotal Phenolics96.39 ± 0.76 mg GAE/g[4]
Juncus acutusRhizomeMacerationEthanolTotal Phenolics133.72 ± 0.09 mg GAE/g[4]
Juncus acutusRhizomeMacerationEthanolTotal Flavonoids42.11 ± 0.05 mg QE/g[4]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this protocol.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction & Fractionation cluster_purify 3. Purification & Analysis p1 Juncaceae Plant Material (e.g., Rhizomes) p2 Drying & Grinding p1->p2 e1 Maceration in 80% MeOH p2->e1 e2 Filtration & Concentration e1->e2 e3 Crude Methanolic Extract e2->e3 e4 Liquid-Liquid Fractionation (Hexane, CH2Cl2, EtOAc) e3->e4 e5 Ethyl Acetate (EtOAc) Fraction e4->e5 c1 Silica Gel Column Chromatography e5->c1 c2 Sephadex LH-20 Chromatography c1->c2 c3 Pure Juncusol 7-O-glucoside c2->c3 c4 Structural Elucidation (NMR, HRMS) c3->c4

Caption: Experimental workflow for this compound isolation.

G start START (Dried Plant Powder) crude Crude Extract (Polar Solvent) start->crude Extraction fraction Fractionation (Polarity-Based) crude->fraction Partitioning semi_pure Semi-Pure Glycoside Fraction fraction->semi_pure Selection pure Purified Compound semi_pure->pure Chromatography end ANALYSIS (Spectroscopy) pure->end Identification

Caption: Logical stages of natural product purification.

References

Application Notes and Protocols for the Chemical Synthesis of Juncusol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol 7-O-glucoside is a naturally occurring dihydrophenanthrene glycoside. The aglycone, Juncusol, is found in various Juncus species and has demonstrated cytotoxic and antimicrobial properties.[1] Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often improving its solubility, stability, and bioavailability.[2][3] The synthesis of this compound is of interest for further pharmacological evaluation and for the development of novel therapeutic agents.

This document outlines a plausible synthetic strategy for this compound. As there is limited published literature on the direct synthesis of this specific glycoside, the proposed methodology is a two-part approach:

  • Total Synthesis of the Aglycone, Juncusol: This section will detail a well-established, regiospecific total synthesis of Juncusol.

  • Selective O-Glucosylation of Juncusol: This section will explore potential chemical and biocatalytic methods for the glucosylation of the phenolic hydroxyl group of Juncusol and provide a detailed protocol for a chemical approach.

The protocols provided are based on established synthetic methodologies for structurally similar compounds.

Part 1: Total Synthesis of Juncusol

The synthesis of Juncusol has been accomplished through several routes, including a regiospecific synthesis by Boger and Mullican[4][5] and a photochemical approach by Kende and Curran.[6][7] The following protocol is based on the regiospecific total synthesis, which employs two sequential aryl annulations.

Experimental Protocol: Regiospecific Total Synthesis of Juncusol

This synthesis involves multiple steps to construct the dihydrophenanthrene core of Juncusol. The overall workflow is depicted below.

G A Starting Materials B Aryl Annulation 1 A->B C Intermediate 1 (Substituted Naphthalene) B->C D Functional Group Modifications C->D E Intermediate 2 D->E F Aryl Annulation 2 E->F G Intermediate 3 (Dihydrophenanthrene Core) F->G H Vinyl Group Installation G->H I Demethylation H->I J Juncusol I->J

Caption: Workflow for the total synthesis of Juncusol.

A detailed, step-by-step protocol derived from the work of Boger and Mullican is outlined below.[4]

Step 1: Synthesis of the Naphthalene Core (First Aryl Annulation)

  • Reaction: Diels-Alder reaction between a substituted benzoquinone and a diene, followed by aromatization.

  • Reactants: Substituted 1,4-benzoquinone, Danishefsky's diene.

  • Conditions: Thermal conditions, followed by acidic workup.

  • Yield: Typically high for this class of reaction.

Step 2: Functional Group Interconversion

  • Reaction: Conversion of functional groups on the naphthalene intermediate to prepare for the second annulation. This may involve reductions, oxidations, and protection/deprotection steps.

  • Reagents: Standard reagents for functional group transformations (e.g., LiAlH₄, PCC, protecting group reagents).

  • Conditions: Specific conditions will vary depending on the exact transformations required.

Step 3: Synthesis of the Dihydrophenanthrene Core (Second Aryl Annulation)

  • Reaction: A second Diels-Alder reaction or a related cycloaddition to form the third aromatic ring.

  • Reactants: The functionalized naphthalene derivative from Step 2 and a suitable dienophile.

  • Conditions: High temperature, often in a sealed tube.

  • Yield: Moderate to good.

Step 4: Introduction of the Vinyl Group

  • Reaction: A Wittig reaction or similar olefination on an aldehyde precursor.

  • Reagents: Methyltriphenylphosphonium bromide, n-butyllithium.

  • Solvent: Tetrahydrofuran (THF).

  • Conditions: Anhydrous conditions, low temperature.

Step 5: Demethylation to Yield Juncusol

  • Reaction: Cleavage of methyl ether protecting groups to reveal the free phenolic hydroxyls.

  • Reagent: Boron tribromide (BBr₃) or ethanethiolate (EtSLi) in a high-boiling solvent like HMPA.[4]

  • Solvent: Dichloromethane (DCM) for BBr₃.

  • Conditions: Low temperature for BBr₃, high temperature for EtSLi.[4]

  • Yield: Generally high.

Quantitative Data for Juncusol Synthesis

The following table summarizes key quantitative data for selected steps in a representative total synthesis of Juncusol.[4]

Step DescriptionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Second Aryl Annulation1,1-dimethoxyethyleneToluene1402275
DemethylationEtSLiHMPA160265

Part 2: Synthesis of this compound

The selective glucosylation of one of the two phenolic hydroxyl groups in Juncusol is the key challenge in synthesizing this compound. Several methods are available for the O-glucosylation of phenols.

Comparison of Phenolic O-Glucosylation Methods
MethodGlycosyl DonorPromoter/CatalystTypical ConditionsStereoselectivityNotes
Koenigs-Knorr [8][9]Acyl-protected glycosyl halide (e.g., acetobromoglucose)Silver or Mercury salts (e.g., Ag₂CO₃, Hg(CN)₂)Anhydrous organic solvent (e.g., DCM, Toluene)High (1,2-trans) due to neighboring group participationA classic, reliable method. Requires stoichiometric heavy metal salts.
Helferich [10][11]Peracetylated sugar (e.g., penta-O-acetyl-β-D-glucose)Lewis Acid (e.g., BF₃·OEt₂, SnCl₄)Anhydrous organic solventCan be α or β selective depending on conditionsAvoids glycosyl halides but can have selectivity issues.
Schmidt Glycosyl trichloroacetimidateCatalytic Lewis Acid (e.g., TMSOTf, BF₃·OEt₂)Anhydrous organic solvent, low temperatureHigh, depends on donor and solventDonor is activated under mild acidic conditions.
Aqueous Glycosylation [12]Glycosyl fluorideCa(OH)₂Water, room temperatureHigh, depends on donor stereochemistryTolerates unprotected functional groups, environmentally friendly.
Enzymatic [2][13][14]Sugar donor (e.g., sucrose, UDP-glucose)GlycosyltransferaseAqueous buffer, mild pH and temperatureExcellent (typically one specific isomer)High selectivity, mild conditions, but requires specific enzymes.
Proposed Chemical Synthesis of this compound

The Koenigs-Knorr reaction is a robust and well-documented method for phenolic glycosylation and is proposed here.[8][9] A key consideration is the regioselectivity between the C-2 and C-7 hydroxyl groups of Juncusol. Selective protection of one hydroxyl group may be necessary to achieve the desired 7-O-glucoside. However, steric hindrance around the C-2 hydroxyl due to the adjacent methyl group may favor reaction at the C-7 position. The following protocol assumes either inherent selectivity or prior protection of the C-2 hydroxyl.

G cluster_0 Reactants A Juncusol C Koenigs-Knorr Reaction (Ag₂CO₃, Toluene) A->C B Acetobromoglucose B->C D Protected Juncusol Glucoside (Tetraacetylated) C->D E Zemplén Deacetylation (NaOMe, MeOH) D->E F This compound E->F

Caption: Proposed workflow for the glucosylation of Juncusol.

Experimental Protocol: Koenigs-Knorr Glucosylation of Juncusol

Step 1: Glycosylation

  • To a solution of Juncusol (1.0 eq) in anhydrous toluene, add freshly prepared silver carbonate (Ag₂CO₃, 2.0 eq) and Drierite.

  • Stir the suspension under an inert atmosphere (e.g., argon) in the dark for 1 hour at room temperature.

  • Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose, 1.5 eq) in anhydrous toluene dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-8 hours), cool the mixture to room temperature and filter through a pad of Celite to remove silver salts.

  • Wash the Celite pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the tetra-O-acetylated this compound.

Step 2: Deacetylation (Zemplén Conditions)

  • Dissolve the purified tetra-O-acetylated this compound from Step 1 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain pure this compound.

This proposed synthesis provides a viable route to this compound for researchers in medicinal chemistry and drug development. Optimization of reaction conditions, particularly for the regioselectivity of the glycosylation step, may be required.

References

Application Note: Juncusol 7-O-glucoside NMR Spectral Analysis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol 7-O-glucoside is a naturally occurring phenanthrenoid glycoside found in various species of the Juncus genus. The aglycone, Juncusol, has garnered interest in the scientific community due to its cytotoxic and antimicrobial properties, making it a potential candidate for further investigation in drug discovery programs. The glycosylation at the 7-position is expected to modulate its bioavailability, solubility, and pharmacological activity. Accurate structural elucidation and characterization are paramount for any further development. This application note provides a detailed protocol and analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound. While a complete experimental dataset for this compound is not publicly available, this document presents a comprehensive, representative dataset compiled from the experimental NMR data of the aglycone, Juncusol, and established chemical shift values for a 7-O-β-D-glucopyranoside moiety.

Data Presentation

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound. The data for the Juncusol aglycone is based on published experimental values, while the data for the glucose moiety and the glycosylation-induced shifts on the aglycone are based on typical values for similar phenolic glucosides.

Table 1: Representative ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Juncusol Moiety
1-CH₃2.35s
36.85s
47.15s
5-vinyl-α7.05dd17.5, 11.0
5-vinyl-β (trans)5.75d17.5
5-vinyl-β (cis)5.25d11.0
6-CH₃2.20s
86.95s
9, 102.80m
Glucose Moiety
1'5.05d7.5
2'3.50m
3'3.45m
4'3.40m
5'3.48m
6'a3.90dd12.0, 2.5
6'b3.70dd12.0, 5.5

Table 2: Representative ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
Juncusol Moiety
1128.5
1-CH₃16.0
2155.0
3116.0
4129.0
4a135.0
4b138.0
5130.0
5-vinyl-α137.0
5-vinyl-β115.0
6125.0
6-CH₃20.0
7158.0
8108.0
8a139.0
930.0
1029.5
10a132.0
Glucose Moiety
1'102.5
2'75.0
3'78.0
4'71.5
5'77.5
6'62.5

Experimental Protocols

The following is a generalized protocol for the isolation and NMR analysis of this compound from a plant source.

1. Isolation and Purification:

  • Extraction: Dried and powdered plant material (e.g., from Juncus species) is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Chromatography: The EtOAc fraction, typically containing phenolic glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃ and MeOH. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

2. NMR Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Standard parameters are used, with a spectral width of approximately 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.

    • ¹³C NMR: A spectral width of approximately 220 ppm is used, with a relaxation delay of 2 seconds.

    • 2D NMR: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_extraction Isolation & Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation extraction Plant Material Extraction (MeOH) fractionation Solvent Partitioning extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc sample_prep Sample Preparation (in CD₃OD) hplc->sample_prep nmr_acq 1D & 2D NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc spectral_interp Spectral Interpretation data_proc->spectral_interp structure_confirm Structure Confirmation spectral_interp->structure_confirm

Caption: Experimental workflow from isolation to structural elucidation.

logical_relationship Structural Relationship of this compound juncusol Juncusol Aglycone glycosidic_bond Glycosidic Bond Formation (at C-7) juncusol->glycosidic_bond glucose β-D-Glucose glucose->glycosidic_bond juncusol_glucoside This compound glycosidic_bond->juncusol_glucoside

Caption: Logical relationship of this compound components.

Conclusion

The provided NMR spectral data and protocols offer a valuable resource for the identification and characterization of this compound. This information is crucial for researchers in natural product chemistry and drug development who are exploring the therapeutic potential of phenanthrenoid glycosides. The detailed methodologies and tabulated data serve as a practical guide for the analysis of this compound and other related natural products.

Application Note: Quantification of Juncusol 7-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of Juncusol 7-O-glucoside, a naturally occurring phenanthrene derivative, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for researchers, scientists, and drug development professionals engaged in the analysis of plant extracts and other matrices containing this compound. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive method validation strategy based on ICH guidelines. While a specific validated method for this compound is not widely published, this note provides a robust starting point for method development and validation.

Introduction

This compound is a phenolic compound belonging to the class of phenanthrenes, which has been identified in plants of the Juncus genus. The quantification of such bioactive compounds is crucial for the standardization of herbal extracts, quality control of natural products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a comprehensive guide to developing and validating an HPLC method for the accurate quantification of this compound.

Chemical Information

CompoundThis compound
Molecular Formula C₂₄H₂₈O₇
Molecular Weight 428.47 g/mol
CAS Number 175094-15-2
Chemical Structure (Structure not available in search results)

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.

  • Reference Standard: this compound certified reference material (CRM).

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Chromatographic Conditions (Starting Point)

Based on typical methods for phenolic glucosides, the following conditions are recommended as a starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Phenolic compounds typically absorb in the UV range.[3][4] A DAD detector should be used to scan from 200-400 nm to determine the absorption maximum (λmax) for this compound. Based on similar structures, a starting wavelength of 280 nm is suggested.
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The protocol may need to be optimized depending on the specific sample.

  • Extraction: Weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) or the more recent Q2(R2) to ensure its suitability for the intended purpose.[5][6][7][8][9]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To ensure the peak of interest is free from interference from other components in the sample matrix.The peak for this compound should be well-resolved from other peaks. Peak purity analysis using a DAD is recommended.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the expected sample concentration.
Accuracy The closeness of the measured value to the true value.Recovery should be within 98-102% for the spiked samples at three different concentration levels.
Precision The degree of scatter between a series of measurements.The relative standard deviation (RSD) should be ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The RSD of the results should remain ≤ 2% when parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) are varied.

Data Presentation

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (mAU*s)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Table 2: Accuracy and Precision Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
Low[Example Value][Example Value]≤ 2%≤ 2%
Medium[Example Value][Example Value]≤ 2%≤ 2%
High[Example Value][Example Value]≤ 2%≤ 2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation plant_material Plant Material extraction Extraction (e.g., Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Concentration filtration1->concentration reconstitution Reconstitution concentration->reconstitution filtration2 0.45 µm Filtration reconstitution->filtration2 hplc_vial HPLC Vial filtration2->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system ref_std Reference Standard stock_sol Stock Solution (1000 µg/mL) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc_system data_acquisition Data Acquisition (DAD Detector) hplc_system->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification validation_report Method Validation (ICH Guidelines) quantification->validation_report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantification of this compound. The proposed starting conditions, based on established methods for similar phenolic compounds, offer a solid foundation for researchers. Adherence to the detailed validation protocol will ensure the generation of accurate, reliable, and reproducible quantitative data, which is essential for quality control and research in the fields of natural products and drug development.

References

Application Notes and Protocols for In Vitro Assays Using Juncusol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Juncusol 7-O-glucoside is a phenanthrene derivative belonging to a class of compounds found in plants of the Juncus genus. While direct in vitro studies on this compound are not extensively documented in current literature, the biological activities of its aglycone, Juncusol, have been a subject of scientific investigation. Juncusol has demonstrated a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides proposed in vitro assays for this compound based on the known activities of Juncusol, offering a foundational guide for researchers and drug development professionals to explore its therapeutic potential.

Glycosylation can significantly impact the pharmacokinetic and pharmacodynamic properties of a compound, potentially altering its solubility, stability, and biological activity. Therefore, the following protocols are presented as a starting point for the systematic evaluation of this compound.

Potential Applications and Suggested In Vitro Assays

Based on the bioactivity of Juncusol and other related phenanthrenes isolated from Juncus species, the following areas of investigation are proposed for this compound:

  • Anticancer Activity: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.

  • Antimicrobial Activity: Assessment of inhibitory effects against pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Investigation of its potential to modulate inflammatory pathways.

  • Antioxidant Activity: Determination of its capacity to scavenge free radicals and reduce oxidative stress.

Data Presentation: Cytotoxicity of Juncusol

The following table summarizes the reported cytotoxic activity of Juncusol against various human and murine cancer cell lines. These data serve as a benchmark for designing cytotoxicity studies for this compound.

Cell LineCell TypeIC50 (µg/mL)Reference
CCRF-CEMHuman Lymphoblastic LeukemiaNot Tested[3]
B-16Mouse Melanoma12.5[3]
L-1210Mouse Lymphocytic Leukemia13.8[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the cell's metabolic activity and, by extension, its viability.

Materials:

  • This compound

  • Human or murine cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Workflow for MTT Assay:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Juncusol 7-O-glucoside incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of This compound in MHB start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate wells with bacterial suspension prepare_inoculum->inoculate_wells incubate_24h Incubate at 37°C for 18-24h inoculate_wells->incubate_24h determine_mic Visually determine MIC (lowest concentration with no growth) incubate_24h->determine_mic end End determine_mic->end Apoptosis_Pathway compound This compound cell_membrane Cancer Cell compound->cell_membrane intrinsic_pathway Intrinsic Pathway (Mitochondrial) cell_membrane->intrinsic_pathway extrinsic_pathway Extrinsic Pathway (Death Receptor) cell_membrane->extrinsic_pathway caspase_9 Caspase-9 Activation intrinsic_pathway->caspase_9 caspase_8 Caspase-8 Activation extrinsic_pathway->caspase_8 caspase_3 Caspase-3 Activation (Executioner Caspase) caspase_9->caspase_3 caspase_8->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Application Notes and Protocols: Juncusol 7-O-glucoside as a Research Tool in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Juncusol 7-O-glucoside is a natural phenanthrene glycoside. While direct pharmacological research on this specific compound is limited, its aglycone, Juncusol, has been the subject of several studies, demonstrating a range of biological activities. Furthermore, the addition of a 7-O-glucoside moiety to flavonoids and other phenolic compounds is known to modulate their pharmacokinetic and pharmacodynamic properties, often enhancing solubility and bioavailability. These application notes provide an overview of the known activities of Juncusol and related 7-O-glucosides, and propose potential research applications and detailed experimental protocols for investigating this compound.

Pharmacological Profile of Juncusol (Aglycone)

Juncusol has been reported to possess antiproliferative, anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3] Its potential as a research tool lies in its ability to modulate key cellular processes involved in cancer and inflammation.

Table 1: Summary of Reported In Vitro Activities of Juncusol

ActivityCell Line/AssayIC50 / ED50Reference
Antiproliferative HeLa (Cervical Cancer)0.5 µM[4]
HT22 (Mouse Hippocampal)Active at 10, 30, 100 µM[5][6]
Cytotoxicity B-16 (Mouse Melanoma)12.5 µg/mL[2]
L-1210 (Mouse Lymphocytic Leukemia)13.8 µg/mL[2]
NCI 90 KB (Human Epidermoid Nasopharynx Carcinoma)0.3 µg/mL[6]
Anti-inflammatory Superoxide Anion Generation Assay3.1 µM[1]
Nitric Oxide Production in LPS-activated RAW 264.7 cellsIC50 values ranging from 0.82 to 9.71 μM for related phenanthrenes[7]
Antimicrobial Bacillus subtilisActive[3]
Staphylococcus aureusActive[3]
Pharmacological Profile of 7-O-Glucosides

The glucosylation of flavonoids and other phenolics at the 7-hydroxyl group can influence their biological activity. For instance, Luteolin-7-O-glucoside has been shown to possess potent anti-inflammatory and antioxidant properties.[8][9][10][11]

  • Anti-inflammatory Activity: Luteolin-7-O-glucoside has been demonstrated to inhibit the STAT3 pathway and reduce the production of reactive oxygen species (ROS) in endothelial cells.[8][10] It also inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated RAW 264.7 cells through the modulation of NF-κB, AP-1, and PI3K-Akt signaling cascades.[9]

  • Antioxidant Activity: The glycosylation of flavonoids can affect their antioxidant capacity. The cellular antioxidant activity of compounds like kaempferol-7-O-glucopyranoside has been linked to the upregulation of antioxidant enzymes.[12]

Proposed Research Applications for this compound

Based on the known activities of its aglycone and the properties of other 7-O-glucosides, this compound is a promising candidate for investigation in the following areas:

  • Anticancer Research: To evaluate its antiproliferative and cytotoxic effects on various cancer cell lines, and to investigate its mechanism of action, including apoptosis induction and cell cycle arrest. The glucoside moiety may improve its solubility and potential for in vivo studies.

  • Anti-inflammatory Research: To assess its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory mediators (e.g., NO, PGE2, cytokines) in immune cells.

  • Antioxidant Research: To determine its capacity to scavenge free radicals and protect cells from oxidative stress.

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • This compound

  • Human cervical cancer cell line (HeLa) or other suitable cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Production Assay)

This protocol measures the effect of this compound on the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium.

  • Pre-treat the cells with 100 µL of the compound dilutions for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Prepare a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Visualizations

Proposed Signaling Pathways and Workflows

G

G

G

References

Juncusol 7-O-glucoside: Application Notes and Protocols for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a phenanthrene compound isolated from plants of the Juncus genus, has demonstrated notable biological activities, including antiproliferative, anti-inflammatory, and cytotoxic effects.[1][2] Juncusol 7-O-glucoside, a glycosylated form of Juncusol, is a natural product of interest for further investigation.[3] While specific experimental data on this compound is limited, the known bioactivities of its aglycone, Juncusol, provide a strong rationale for its evaluation in various cell-based experimental models. Glycosylation can significantly impact a compound's solubility, stability, and bioavailability, potentially modulating its therapeutic efficacy.

These application notes provide a comprehensive guide for researchers interested in investigating the biological effects of this compound in cell-based assays. The protocols outlined below are based on established methodologies for evaluating the anticancer and anti-inflammatory properties of natural products.

Potential Applications and Mechanism of Action

Based on the activities of Juncusol, this compound is a candidate for investigation in the following areas:

  • Anticancer Research: Juncusol has been shown to exhibit cytotoxic activity against various cancer cell lines.[1][2] Investigations into this compound could explore its potential to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cells. The pro-apoptotic properties of Juncusol have been linked to the activation of caspases 3, 8, and 9 in HeLa cells.[1]

  • Anti-inflammatory Research: Juncusol has demonstrated remarkable anti-inflammatory activity, including the inhibition of superoxide anion generation and elastase release in human neutrophils.[1] Cell-based experiments with this compound could elucidate its potential to modulate inflammatory pathways, such as the NF-κB signaling pathway, and reduce the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[4][5][6]

Data Presentation

The following table summarizes the reported cytotoxic activities of Juncusol against various human cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer2.9[1]
CCRF-CEMHuman Lymphoblastic Leukemia9.3 (µg/mL)[2]
B-16Mouse Melanoma12.5 (µg/mL)[2]
L-1210Mouse Lymphocytic Leukemia13.8 (µg/mL)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound

  • Target cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow_viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt dissolve_formazan Dissolve Formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for Cell Viability (MTT) Assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies apoptosis induced by this compound.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Anti-Inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol assesses the ability of this compound to inhibit inflammation.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite as an indicator of NO production and determine the inhibitory effect of the compound.

anti_inflammatory_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay cluster_data_analysis Analysis seed_macrophages Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound seed_macrophages->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate NO Inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for Anti-Inflammatory Assay.

Signaling Pathway Analysis

Hypothetical Juncusol-Induced Apoptotic Pathway

The following diagram illustrates a potential signaling cascade for Juncusol-induced apoptosis, based on its known activation of caspases.[1] This pathway can be investigated for this compound using techniques like Western blotting to measure the expression levels of key proteins.

apoptotic_pathway cluster_caspase_cascade Caspase Activation Cascade Juncusol Juncusol / This compound Caspase8 Caspase-8 Juncusol->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Juncusol->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Apoptotic Pathway of Juncusol.

References

Application Notes and Protocols for the Analytical Standardization of Juncusol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Juncusol 7-O-glucoside is a phenanthrene glycoside, a class of natural products isolated from plants of the Juncus genus, such as Juncus effusus.[1][2] Compounds in this family have demonstrated a range of biological activities, including anti-inflammatory, anxiolytic, and cytotoxic effects, making them of interest to researchers in drug discovery and natural product chemistry.[2][3][4] The development of a robust analytical standard for this compound is crucial for ensuring the quality, consistency, and comparability of research data. These application notes provide a comprehensive framework for the qualitative and quantitative analysis of this compound, including protocols for chromatographic separation and structural verification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 175094-15-2[5]
Molecular Formula C24H28O7[5]
Molecular Weight 428.47 g/mol [5]
Class Phenanthrene Glycoside[3]
Source Juncus species (e.g., Juncus effusus)[1][2]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following proposed HPLC method is based on established protocols for the analysis of phenanthrene glycosides from Juncus species and is intended for the quantification of this compound in various matrices, including plant extracts and purified samples.

Experimental Protocol: HPLC Quantification

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is typically employed for optimal separation of complex mixtures. A suggested gradient is:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-30 min: 10-90% B (linear gradient)

      • 30-35 min: 90% B (isocratic)

      • 35-40 min: 90-10% B (linear gradient)

      • 40-45 min: 10% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectra of related phenanthrenes, a wavelength of 254 nm is a suitable starting point. The optimal wavelength should be determined by analyzing the UV spectrum of a purified this compound standard.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Plant Material: Extract the dried and powdered plant material with a suitable solvent such as methanol or ethanol. The extract can be subjected to solid-phase extraction (SPE) for cleanup if necessary.

    • Formulations: Dissolve the formulation in a suitable solvent and dilute to fall within the calibration range.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards Run_Standards Inject Standards Standard_Prep->Run_Standards Sample_Prep Prepare Samples Run_Samples Inject Samples Sample_Prep->Run_Samples HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Run_Standards HPLC_System->Run_Samples Generate_Curve Generate Calibration Curve Run_Standards->Generate_Curve Quantify Quantify this compound Run_Samples->Quantify Generate_Curve->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Structural Verification by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For the unequivocal identification of this compound, a combination of mass spectrometry and NMR spectroscopy is essential.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: ESI in both positive and negative ion modes should be evaluated to determine the optimal conditions for generating the molecular ion.

  • Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion to obtain characteristic fragment ions. The fragmentation pattern will provide structural information, particularly regarding the glycosidic linkage and the phenanthrene core.

  • Expected Ions:

    • Parent Ion (Positive Mode): m/z 429.1806 [M+H]⁺, m/z 451.1625 [M+Na]⁺

    • Parent Ion (Negative Mode): m/z 427.1657 [M-H]⁻

    • Key Fragment Ion: Loss of the glucose moiety (162.0528 Da) would result in a fragment corresponding to the aglycone.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving complex proton and carbon signals.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

  • Experiments:

    • ¹H-NMR: Provides information on the number and chemical environment of protons.

    • ¹³C-NMR: Provides information on the number and chemical environment of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for assigning the structure unambiguously.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments.

Logical Workflow for Structural Elucidation

Structure_Elucidation cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_confirmation Structure Confirmation Isolate Isolate and Purify This compound HRMS High-Resolution MS (Accurate Mass) Isolate->HRMS NMR_1D 1D NMR (¹H, ¹³C) Isolate->NMR_1D MSMS Tandem MS (Fragmentation Pattern) HRMS->MSMS Confirm Confirm Structure of This compound MSMS->Confirm NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Confirm

Caption: Logical workflow for the structural elucidation and confirmation of this compound.

The protocols outlined in these application notes provide a robust starting point for the analytical standardization of this compound. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data, facilitating further investigation into the biological activities and therapeutic potential of this natural product. It is recommended to use certified reference material for this compound, when available, for the most accurate quantification.

References

Troubleshooting & Optimization

Troubleshooting "Juncusol 7-O-glucoside" low extraction yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low extraction yields of Juncusol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural phenolic compound.[1][2] Key properties are summarized in the table below. Understanding these properties is crucial for developing an effective extraction protocol.

PropertyValueSource(s)
Molecular Formula C24H28O7[1][2][3]
Molecular Weight 428.47 g/mol [2][3]
Classification Phenol, Glucoside[1][2]
Predicted Boiling Point 710.0 ± 60.0 °C[1]
Predicted Acidity (pKa) 9.99 ± 0.20[1]
Storage Condition 2-8℃[3]

Q2: Which solvents are recommended for the extraction of this compound?

Given its glucosidic nature, this compound is a polar molecule. Therefore, polar solvents are recommended for extraction. A mixture of alcohol (methanol or ethanol) and water is a good starting point. The optimal ratio may need to be determined empirically, but a common starting point for similar compounds is 70-80% alcohol in water.[4][5]

Q3: Can this compound degrade during the extraction process?

Yes, like many flavonoid glucosides, this compound can be susceptible to degradation under certain conditions.[4] The O-glycosidic bond can be hydrolyzed under acidic or basic conditions, and high temperatures can also lead to degradation.[4][6][7] It is important to control the pH and temperature of the extraction process to minimize yield loss.

Troubleshooting Guide for Low Extraction Yield

A systematic approach to troubleshooting is essential when experiencing low extraction yields. The following guide addresses common issues and provides potential solutions.

Problem 1: Inefficient Initial Extraction

Possible Cause: The solvent system is not optimal for solubilizing this compound from the plant matrix.

Solutions:

  • Optimize Solvent Polarity: Vary the ratio of alcohol (methanol or ethanol) to water. Start with a 70:30 (v/v) mixture and test ratios from 50:50 to 90:10.

  • Increase Solvent-to-Sample Ratio: A low solvent volume may lead to a saturated solution, preventing further extraction. Increase the solvent volume to ensure complete extraction.[4][8]

  • Enhance Agitation and Extraction Time: Ensure the sample is adequately agitated to maximize the interaction between the solvent and the plant material. Sonication or shaking can be beneficial.[4] Also, consider increasing the extraction time.[5][7]

  • Reduce Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.[6]

Problem 2: Degradation of this compound

Possible Cause: The extraction conditions are causing the breakdown of the target molecule.

Solutions:

  • Control Temperature: Avoid high temperatures, which can lead to the degradation of thermally unstable compounds.[6][7] If using heating, perform a temperature optimization study, for example, from 40°C to 70°C.[7]

  • Maintain a Neutral pH: Extreme pH values can hydrolyze the glycosidic bond.[4] Ensure the pH of your extraction solvent is near neutral. If the plant matrix is acidic or basic, consider using a buffered extraction solvent.

  • Minimize Exposure to Light and Oxygen: Some phenolic compounds are sensitive to light and oxidation.[9] Perform the extraction in amber glassware and consider degassing the solvent or blanketing the extraction vessel with an inert gas like nitrogen.

Problem 3: Matrix Effects and Co-eluting Compounds

Possible Cause: Other compounds extracted from the plant matrix are interfering with the quantification or purification of this compound.

Solutions:

  • Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step after the initial extraction to remove interfering compounds. For a polar compound like this compound, a reversed-phase (e.g., C18) SPE cartridge is often suitable.[4]

  • Optimize Chromatographic Separation: If using LC-MS or HPLC for quantification, optimize the chromatographic method to better separate the target compound from co-eluting substances. This may involve trying a different column, mobile phase, or gradient.[4]

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a starting point and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material to a consistent moisture content.

    • Grind the dried material to a fine powder (e.g., <0.5 mm particle size).[6]

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a suitable vessel.

    • Add 20 mL of 70% methanol (v/v).[4][5]

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[10]

  • Sample Clarification:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[4]

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with a fresh portion of the solvent to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Removal and Quantification:

    • Evaporate the solvent from the combined supernatants under reduced pressure (e.g., using a rotary evaporator).

    • Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol).

    • Analyze the extract using a validated analytical method, such as HPLC or LC-MS.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow Start Plant Material Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Ultrasound-Assisted Extraction (Solvent, Time, Temp) Prep->Extraction Separation Centrifugation / Filtration Extraction->Separation Supernatant Supernatant Collection Separation->Supernatant Pellet Pellet Re-extraction Separation->Pellet Combine Combine Supernatants Supernatant->Combine Pellet->Extraction Evaporation Solvent Evaporation Combine->Evaporation Analysis Analysis (HPLC/LC-MS) Evaporation->Analysis

Caption: General workflow for the extraction of this compound.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting Start Low Extraction Yield CheckExtraction Review Extraction Parameters Start->CheckExtraction CheckDegradation Investigate Degradation Start->CheckDegradation CheckMatrix Consider Matrix Effects Start->CheckMatrix Solvent Optimize Solvent System (Polarity, Ratio) CheckExtraction->Solvent Inefficient? TimeTemp Adjust Time & Temperature CheckExtraction->TimeTemp Inefficient? Agitation Increase Agitation/Sonication CheckExtraction->Agitation Inefficient? pH Control pH CheckDegradation->pH Degradation Suspected? Temp Lower Temperature CheckDegradation->Temp Degradation Suspected? LightO2 Protect from Light & Oxygen CheckDegradation->LightO2 Degradation Suspected? Cleanup Implement Sample Cleanup (SPE) CheckMatrix->Cleanup Interference? Chromatography Optimize Chromatography CheckMatrix->Chromatography Interference?

References

"Juncusol 7-O-glucoside" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Juncusol 7-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges encountered during experimentation. Given that detailed public stability data for this compound is limited, this guide provides best-practice recommendations and general troubleshooting strategies based on the chemical nature of phenolic glucosides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific long-term stability data is not extensively published, general recommendations for phenolic glucosides suggest storage in a cool, dark, and dry place. For solid (lyophilized) this compound, storage at -20°C is recommended for long-term stability. For short-term storage, 4°C is acceptable. If the compound is in solution, it should be prepared fresh for each experiment. If storage in solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Some suppliers suggest that it can be stored at room temperature in the continental US, but for research purposes, more stringent conditions are advised to ensure compound integrity[1].

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure as a phenolic glucoside, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, or enzymatically, to yield the aglycone (Juncusol) and a glucose molecule.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions. This can lead to the formation of quinone-type structures and further polymerization, often resulting in a color change of the solution.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, particularly of the phenolic and vinyl moieties.

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation can include:

  • A change in the physical appearance of the solid, such as discoloration or clumping.

  • A change in the color of a solution containing the compound (e.g., from colorless to yellow or brown).

  • The appearance of additional peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • A shift in the pH of an unbuffered solution.

  • A loss of biological activity in your experimental model.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

If you are observing inconsistent results between experiments, it could be due to the degradation of your this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh from a solid stock before each experiment.

    • Control Storage of Stock Solutions: If you must store solutions, aliquot them into small, single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles.

    • Use an Inert Solvent: Dissolve this compound in a high-quality, degassed solvent. For aqueous solutions, consider using a buffer at a slightly acidic pH (around pH 4-6) where many phenolic glucosides exhibit better stability.

    • Protect from Light: Prepare and handle solutions in a low-light environment. Use amber vials or wrap containers in aluminum foil.

    • Purity Check: Periodically check the purity of your stock solution using HPLC to ensure the integrity of the compound.

Issue 2: Loss of Compound During Sample Processing

You may be losing the compound during extraction or other sample preparation steps.

  • Troubleshooting Steps:

    • Optimize pH: The pH of your extraction buffer can significantly impact the stability and recovery of this compound. Perform a pH optimization study to find the ideal range.

    • Minimize Temperature Exposure: Keep samples on ice during processing and avoid prolonged exposure to high temperatures.

    • Consider Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solutions may help to prevent oxidative degradation[2]. However, be aware that some antioxidants can also accelerate the degradation of certain glucosides under specific conditions[2].

    • Use Solid-Phase Extraction (SPE): For cleaning up complex samples, SPE can provide a gentler and more efficient method of extraction compared to liquid-liquid extraction.

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate how to present such data. This data is for illustrative purposes only and is not based on published experimental results.

Table 1: Hypothetical Stability of this compound in Solution at Different Temperatures

Storage Temperature (°C)SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
450% Methanol/Water10098.298.2%
25 (Room Temp)50% Methanol/Water10085.185.1%
3750% Methanol/Water10062.562.5%

Table 2: Hypothetical Stability of this compound at Different pH Values

pHBufferInitial Concentration (µg/mL)Concentration after 12h at 25°C (µg/mL)% Remaining
3.0Citrate10092.392.3%
5.0Acetate10097.897.8%
7.4Phosphate10075.475.4%
9.0Borate10045.145.1%

Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol outlines a general Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (determine this by running a standard).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute stock solutions of this compound in the mobile phase to an appropriate concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 24 and 48 hours. Dissolve the sample for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 2, 4, 8, and 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome start This compound (Solid) stock Prepare Stock Solution (e.g., in DMSO or Methanol) start->stock working Dilute to Working Concentration in Experimental Buffer stock->working acid Acidic pH working->acid base Basic pH working->base heat High Temperature working->heat light UV Light working->light oxid Oxidizing Agent (e.g., H2O2) working->oxid hplc HPLC Analysis acid->hplc base->hplc heat->hplc light->hplc oxid->hplc data Data Analysis: - Peak Purity - % Degradation - Identify Degradants hplc->data report Stability Profile Report data->report

Caption: Workflow for assessing the stability of this compound.

Hypothetical_Degradation_Pathway JuncusolG This compound Juncusol Juncusol (Aglycone) JuncusolG->Juncusol  Hydrolysis (Acid/Base/Enzyme) Glucose Glucose JuncusolG->Glucose  Hydrolysis (Acid/Base/Enzyme) Oxidized Oxidized Products (e.g., Quinones) JuncusolG->Oxidized  Oxidation (Light/Heat/O2) Juncusol->Oxidized  Oxidation Polymerized Polymerized Products Oxidized->Polymerized  Polymerization

Caption: Hypothetical degradation pathways for this compound.

References

Improving the solubility of "Juncusol 7-O-glucoside" for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Juncusol 7-O-glucoside. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Troubleshooting Guide: Improving the Solubility of this compound for Assays

Researchers often encounter challenges with the solubility of natural compounds like this compound in aqueous buffers used for biological assays. The following guide provides a systematic approach to address these issues, starting with the simplest and most common methods.

Initial Solubility Testing

Before proceeding with more complex methods, it is crucial to determine the baseline solubility of your this compound sample.

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO): This is the most common co-solvent for preparing stock solutions of natural products for in vitro assays.

  • Ethanol (EtOH): Another widely used organic solvent that can be effective.

  • Methanol (MeOH): While useful for dissolving, its higher volatility and potential for cytotoxicity in some assays require careful consideration.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a measured volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high-concentration stock solution.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles. If particles remain, gentle warming (to 37°C) or brief sonication may be applied.

  • If the compound dissolves completely , you can proceed to dilute this stock solution into your aqueous assay buffer.

  • If the compound does not dissolve , incrementally add more solvent and repeat the process to determine the approximate solubility limit.

Strategies for Enhancing Aqueous Solubility

If direct dissolution in your assay buffer is not feasible, the following tiered strategies can be employed.

Tier 1: Co-Solvent Approach

This is the most straightforward method for increasing the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocol: Preparing a Working Solution with a Co-Solvent

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Serially dilute the stock solution into your aqueous assay buffer to achieve the desired final concentration.

  • Important: The final concentration of the co-solvent (e.g., DMSO) in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in your experimental results. Always include a vehicle control (assay buffer with the same final concentration of the co-solvent) in your experiments.

Tier 2: pH Adjustment

The solubility of phenolic compounds can sometimes be improved by adjusting the pH of the buffer.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a set of buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.0).

  • Attempt to dissolve a small amount of this compound in each buffer.

  • Observe for any significant improvement in solubility at a particular pH.

  • Caution: Ensure that the chosen pH is compatible with your assay system and the stability of the compound.

Tier 3: Use of Surfactants

Non-ionic surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.

Experimental Protocol: Solubilization with Surfactants

  • Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20 or Pluronic® F-68).

  • Add this compound to this buffer and attempt to dissolve it with vortexing or sonication.

  • As with co-solvents, it is essential to include a vehicle control with the surfactant in your experiments.

Summary of Solubility Enhancement Techniques
Technique Principle Advantages Considerations
Co-solvents (e.g., DMSO, Ethanol) Increasing the polarity of the solvent mixture to dissolve hydrophobic compounds.Simple, effective for creating high-concentration stock solutions.Potential for solvent toxicity in assays; final concentration must be minimized.
pH Adjustment Ionizing phenolic hydroxyl groups to increase water solubility.Can be effective for certain compounds.Requires careful consideration of assay compatibility and compound stability at different pH values.
Surfactants (e.g., Tween® 20) Forming micelles that encapsulate and solubilize hydrophobic molecules.Can significantly improve aqueous solubility.May interfere with certain biological assays; requires appropriate controls.
Complexation with Cyclodextrins Encapsulating the hydrophobic molecule within the cyclodextrin cavity to enhance solubility.Can improve solubility and bioavailability.May alter the effective concentration of the compound and its interaction with targets.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on the general properties of flavonoid glycosides, we recommend using 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Subsequently, this stock solution can be diluted into your aqueous assay buffer to the desired final concentration.

Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?

A2: To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in your cell culture medium should typically not exceed 0.5%. However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific system.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: This indicates that the aqueous solubility limit has been exceeded. You can try the following troubleshooting steps:

  • Lower the final concentration of this compound in your assay.

  • Increase the final percentage of DMSO slightly, while remaining within the tolerated limit for your assay.

  • Consider using a buffer containing a small amount of a non-ionic surfactant like Tween® 20 (e.g., 0.01%).

  • Prepare your working solutions fresh and use them immediately.

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, brief sonication in a water bath can help to break up aggregates and facilitate dissolution. However, avoid prolonged or high-energy sonication, as it can potentially lead to the degradation of the compound.

Q5: How should I store my this compound stock solution?

A5: We recommend storing stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G start Start: this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute check Check for Precipitation dilute->check soluble Soluble: Proceed with Assay check->soluble No precipitate Precipitate Forms check->precipitate Yes troubleshoot Troubleshoot Solubility precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc add_surfactant Add Surfactant (e.g., Tween® 20) to Buffer troubleshoot->add_surfactant adjust_ph Adjust Buffer pH troubleshoot->adjust_ph lower_conc->dilute add_surfactant->dilute adjust_ph->dilute recheck Re-check for Precipitation

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Potential Signaling Pathways Modulated by Juncusol

Based on published data for the aglycone, Juncusol, the following diagram illustrates potential signaling pathways that may be affected in cancer cells. Juncusol has been shown to induce G2/M cell cycle arrest and apoptosis.

G Juncusol Juncusol EGFR EGFR Activation Juncusol->EGFR Inhibits Tubulin Tubulin Polymerization Juncusol->Tubulin Inhibits Caspases Caspase-3, -8, -9 Activation Juncusol->Caspases CellCycle G2/M Phase Arrest EGFR->CellCycle Tubulin->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways affected by Juncusol, leading to cell cycle arrest and apoptosis.

Technical Support Center: Synthesis of Juncusol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Juncusol 7-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem 1: Poor Regioselectivity - Glycosylation at the 2-OH Instead of the 7-OH Position

  • Question: My reaction is producing a mixture of Juncusol 2-O-glucoside and the desired 7-O-glucoside, with the 2-O-isomer being the major product. How can I improve the regioselectivity for the 7-OH position?

  • Answer: The hydroxyl group at the 2-position of Juncusol may be more sterically accessible or electronically favored for glycosylation under standard conditions. To achieve regioselectivity for the 7-OH position, a protecting group strategy is essential.

    • Recommended Strategy:

      • Selective Protection of the 2-OH group: Utilize a bulky protecting group that will preferentially react with the more accessible 2-OH group. A common choice for phenolic hydroxyl groups is a silyl ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

      • Glycosylation of the 7-OH group: Once the 2-OH group is protected, proceed with the glycosylation of the free 7-OH group using your chosen glycosyl donor and promoter.

      • Deprotection: After successful glycosylation at the 7-position, remove the protecting group from the 2-OH position. For silyl ethers, fluoride reagents like tetrabutylammonium fluoride (TBAF) are typically effective.

Problem 2: Low Yield of the Glycosylated Product

  • Question: I am observing a very low yield of this compound, with a significant amount of unreacted Juncusol and decomposed starting material. What are the potential causes and solutions?

  • Answer: Low yields in glycosylation reactions can stem from several factors, including the choice of glycosyl donor, reaction conditions, and the stability of the starting materials.

    • Troubleshooting Steps:

      • Glycosyl Donor Reactivity: Ensure your glycosyl donor (e.g., glycosyl bromide, trichloroacetimidate) is freshly prepared or has been stored under appropriate anhydrous conditions. The reactivity of the leaving group is critical.

      • Promoter/Catalyst Activity: The choice and stoichiometry of the promoter (e.g., silver triflate, TMSOTf) are crucial. Ensure it is of high purity and handled under inert atmosphere to prevent deactivation by moisture.

      • Reaction Temperature: Phenolic glycosylations can be sensitive to temperature. If you are observing decomposition, consider running the reaction at a lower temperature for a longer duration.

      • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Problem 3: Formation of an Anomeric Mixture (α and β isomers)

  • Question: My NMR analysis shows a mixture of α- and β-anomers of this compound. How can I control the stereoselectivity to obtain the desired anomer?

  • Answer: The stereochemical outcome of a glycosylation reaction is influenced by the protecting groups on the glycosyl donor and the reaction mechanism.

    • Strategies for Stereocontrol:

      • Neighboring Group Participation: To favor the formation of the 1,2-trans-glycoside (typically the β-anomer for glucose), use a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group. The participating group forms a cyclic intermediate that blocks one face of the oxocarbenium ion, leading to nucleophilic attack from the opposite face.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereoselectivity. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often used.

      • Promoter Choice: The nature of the promoter can also affect the anomeric ratio.

Problem 4: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate this compound from unreacted Juncusol and other byproducts. What purification methods are recommended?

  • Answer: The purification of glycosides can be challenging due to their polarity and potential for similar retention factors to other reaction components.

    • Purification Techniques:

      • Column Chromatography: This is the most common method. A silica gel column is typically used. A gradient elution system starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective.

      • Reverse-Phase Chromatography: If the product is sufficiently polar, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient can be a powerful separation technique.

      • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Frequently Asked Questions (FAQs)

  • Q1: What is the key challenge in the chemical synthesis of this compound?

    • A1: The primary challenge is achieving regioselective glycosylation at the 7-hydroxyl group in the presence of the 2-hydroxyl group. This necessitates the use of a protecting group strategy to temporarily block the more reactive or accessible 2-OH position.

  • Q2: Are there enzymatic methods available for the synthesis of this compound?

    • A2: Yes, enzymatic glycosylation using glycosyltransferases (GTs) is a promising alternative to chemical synthesis.[1][2] GTs can offer high regioselectivity and stereoselectivity, often without the need for protecting groups, making it a greener and more efficient approach.[3][4] Identifying a suitable GT that accepts Juncusol as a substrate would be the key step.

  • Q3: How can I confirm the structure and regiochemistry of my synthesized this compound?

    • A3: A combination of spectroscopic techniques is required for full characterization:

      • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool. 2D NMR experiments like HMBC will show long-range correlations between the anomeric proton of the glucose unit and the carbon at the 7-position of the Juncusol core, confirming the site of glycosylation.

      • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. Tandem MS (MS/MS) can provide fragmentation patterns that may help in confirming the structure.

      • UPLC-MS/MS: This technique is highly effective for analyzing the purity of the product and for identifying different isomers in a mixture.[5][6][7][8]

  • Q4: What are the typical reaction conditions for a Koenigs-Knorr glycosylation of a phenol like Juncusol?

    • A4: A typical Koenigs-Knorr reaction involves reacting the phenol (Juncusol with a protected 2-OH group) with a per-O-acetylated glycosyl bromide in the presence of a silver salt promoter, such as silver carbonate or silver triflate, in an anhydrous aprotic solvent like dichloromethane or toluene at low to room temperature.

Data Presentation

Table 1: Comparison of Common Glycosylation Methods for Phenols

MethodGlycosyl DonorPromoter/CatalystTypical StereoselectivityKey AdvantagesKey Disadvantages
Koenigs-Knorr Glycosyl Halide (Br, Cl)Silver or Mercury Salts1,2-trans with participating groupWell-established, versatileUse of toxic heavy metals, requires stoichiometric promoter
Schmidt Trichloroacetimidate Glycosyl TrichloroacetimidateLewis Acid (e.g., TMSOTf, BF₃·OEt₂)Dependent on conditionsHighly reactive donor, good yieldsMoisture sensitive, can lead to anomeric mixtures
Enzymatic UDP-GlucoseGlycosyltransferase (GT)High (often single isomer)High regio- and stereoselectivity, mild conditions, no protecting groupsEnzyme availability and substrate specificity can be limiting

Experimental Protocols

Protocol 1: Regioselective Chemical Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for polyphenolic glycosylation and should be adapted and optimized for specific laboratory conditions.

Step 1: Selective Protection of Juncusol at the 2-OH Position

  • Dissolve Juncusol in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add a suitable base (e.g., imidazole or triethylamine, 1.1 equivalents).

  • Cool the solution to 0 °C and add a solution of a bulky silyl chloride (e.g., TBDMS-Cl, 1.05 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-O-TBDMS-Juncusol by silica gel column chromatography.

Step 2: Glycosylation of 2-O-TBDMS-Juncusol (Schmidt Trichloroacetimidate Method)

  • To a solution of 2-O-TBDMS-Juncusol (1 equivalent) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 equivalents) in anhydrous DCM at -40 °C under an argon atmosphere, add activated molecular sieves (4 Å).

  • Stir the mixture for 30 minutes.

  • Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equivalents) dropwise.

  • Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction with triethylamine.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Step 3: Deprotection to Yield this compound

  • Deacetylation: Dissolve the protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe). Stir at room temperature and monitor by TLC until all acetyl groups are removed. Neutralize with an acidic resin, filter, and concentrate.

  • Desilylation: Dissolve the deacetylated intermediate in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents). Stir at room temperature until the TBDMS group is cleaved, as monitored by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by silica gel column chromatography or preparative HPLC.

Visualizations

Synthesis_Workflow Juncusol Juncusol (2,7-dihydroxy) Protected_Juncusol 2-O-Protected Juncusol Juncusol->Protected_Juncusol  Selective Protection (e.g., TBDMS-Cl) Glycosylated_Protected Protected Juncusol 7-O-glucoside Protected_Juncusol->Glycosylated_Protected  Glycosylation (Glycosyl Donor + Promoter) Final_Product This compound Glycosylated_Protected->Final_Product  Deprotection (e.g., TBAF, NaOMe)

Caption: Workflow for the regioselective synthesis of this compound.

Troubleshooting_Logic Start Synthesis Attempt Check_Yield Low Yield? Start->Check_Yield Check_Purity Pure Product? Check_Yield->Check_Purity No Low_Yield_Solutions Troubleshoot: - Reagent Quality - Anhydrous Conditions - Temperature Control Check_Yield->Low_Yield_Solutions Yes Check_Regio Correct Regioisomer? Check_Purity->Check_Regio Yes Purification_Solutions Troubleshoot: - Column Chromatography - Prep HPLC - Recrystallization Check_Purity->Purification_Solutions No Check_Stereo Correct Stereoisomer? Check_Regio->Check_Stereo Yes Regio_Solutions Troubleshoot: - Protecting Group Strategy - Steric Hindrance Check_Regio->Regio_Solutions No Success Successful Synthesis Check_Stereo->Success Yes Stereo_Solutions Troubleshoot: - Participating Groups - Solvent Effects - Promoter Choice Check_Stereo->Stereo_Solutions No

Caption: Troubleshooting decision tree for this compound synthesis.

References

"Juncusol 7-O-glucoside" purity assessment and common impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment and common impurities of Juncusol 7-O-glucoside. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity assessment important?

This compound is a natural phenolic compound.[1] For reliable and reproducible experimental results in research and drug development, ensuring the high purity of this compound is critical. Impurities can interfere with biological assays, lead to incorrect interpretation of data, and pose potential safety risks.

Q2: What are the common impurities found in this compound samples?

Common impurities can originate from the extraction and purification process from its natural source, or from degradation of the compound itself.[2][3] Phenolic glycosides can be unstable and susceptible to hydrolysis.[4]

Potential impurities include:

  • Juncusol (aglycone): The non-sugar part of the molecule, which can be present if the glycosidic bond is broken.

  • Free Glucose: The sugar moiety, also resulting from hydrolysis.

  • Related Glycosidic Compounds: Other structurally similar glycosides that may be co-extracted from the plant source.

  • Residual Solvents: Solvents used during the extraction and purification process.[5]

  • Degradation Products: Products formed due to exposure to heat, light, or non-neutral pH during processing or storage.[6]

Troubleshooting Guides

Purity Assessment Challenges

Problem: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Presence of Impurities. The additional peaks could correspond to the common impurities listed in Q2.

  • Troubleshooting Steps:

    • Review the extraction and purification protocol: Identify any steps where co-extraction of similar compounds or degradation might occur.[2][3]

    • Perform co-injection with standards: If available, inject standards of potential impurities (e.g., Juncusol, glucose) to see if retention times match.

    • Employ Mass Spectrometry (MS) detection: Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) data for each peak, which can help in identifying the impurities.[7][8][9]

  • Possible Cause 2: Sample Degradation. this compound may have degraded in the sample vial. Phenolic glycosides can be labile in aqueous solutions.[4]

  • Troubleshooting Steps:

    • Prepare fresh samples: Analyze a freshly prepared solution of your compound.

    • Control sample conditions: Keep the sample cool and protected from light in the autosampler. Use a suitable, non-aqueous solvent if possible for sample preparation.[4]

Quantitative Data Summary

The following tables summarize typical data that might be obtained during the purity assessment of this compound. Please note that these are example values and actual results may vary depending on the specific batch and analytical method.

Table 1: Example HPLC Purity Analysis of this compound

CompoundRetention Time (min)Area (%)
This compound15.298.5
Juncusol (aglycone)21.80.8
Unknown Impurity 112.50.4
Unknown Impurity 218.10.3

Table 2: Example Mass Spectrometry Data for Identification of this compound and a Common Impurity

CompoundExpected [M-H]⁻ (m/z)Observed [M-H]⁻ (m/z)
This compound427.1709427.1712
Juncusol (aglycone)265.1178265.1180

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a generalized HPLC method that can be used as a starting point for the purity analysis of this compound. Method optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 280 nm.

  • Sample Preparation: Dissolve the sample in methanol or a mixture of methanol and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ¹³C NMR are powerful techniques for confirming the structure of this compound and identifying impurities.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to establish connectivity and confirm the structure, especially the position of the glycosidic linkage.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve nmr NMR Spectroscopy sample->nmr filter Filter through 0.45 µm filter dissolve->filter hplc HPLC-DAD/UV Analysis filter->hplc lcms LC-MS Analysis filter->lcms purity Purity Calculation (Area %) hplc->purity impurity_id Impurity Identification (MS and NMR data) lcms->impurity_id structure_confirm Structural Confirmation (NMR data) nmr->structure_confirm impurity_id->purity structure_confirm->purity

Caption: Workflow for the purity assessment of this compound.

Potential Degradation Pathway of this compound

degradation_pathway Juncusol_Glucoside This compound Juncusol Juncusol (Aglycone) Juncusol_Glucoside->Juncusol Hydrolysis (Acid, Base, or Enzyme) Glucose Glucose Juncusol_Glucoside->Glucose Hydrolysis (Acid, Base, or Enzyme)

Caption: Simplified degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Method Refinement for Juncusol 7-O-glucoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Juncusol 7-O-glucoside. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Question 1: Why am I observing peak tailing for my this compound peak?

Answer: Peak tailing in HPLC can be caused by several factors. For a phenolic compound like this compound, common causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Secondary Interactions: Free silanol groups on the silica-based C18 column can interact with the hydroxyl groups of this compound, leading to tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[1][2] Alternatively, using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) might provide better peak symmetry.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.[3]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte.

    • Solution: Ensure the mobile phase pH is consistent and appropriate for your compound. For phenolic compounds, a slightly acidic mobile phase is generally recommended.[3]

Question 2: My this compound peak is showing poor resolution from other components in my plant extract.

Answer: Achieving good resolution in a complex matrix like a plant extract can be challenging.[1] Here are several strategies to improve the separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes and durations.[1]

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different solvent strengths and interaction mechanisms.

  • Adjust the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to better resolution. However, be mindful of the thermal stability of this compound.[1]

  • Select a Different Column: A column with a different stationary phase (e.g., C8, phenyl-hexyl) or a smaller particle size (UHPLC) can provide different selectivity and higher efficiency.[1][4]

Question 3: I am experiencing a drifting baseline during my gradient elution.

Answer: A drifting baseline in gradient HPLC is often related to the mobile phase or the detector.

  • Mobile Phase Absorbance: If one of your mobile phase components absorbs UV light at the detection wavelength, the baseline will drift as the mobile phase composition changes.

    • Solution: Use high-purity HPLC-grade solvents and additives. Ensure your mobile phase components have low absorbance at your chosen wavelength. For example, if you are using a low UV wavelength, even high-quality methanol can cause a rising baseline as its concentration increases.[5]

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions between runs can cause a drifting baseline.

    • Solution: Increase the column equilibration time before each injection to ensure the column is fully conditioned.[6]

  • Temperature Fluctuations: Poor temperature control of the column can lead to baseline drift.

    • Solution: Use a column oven to maintain a constant and stable temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point would be a reversed-phase HPLC method using a C18 column. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient elution would likely be necessary to separate it from other components in a natural product extract.

Q2: What detection wavelength should I use for this compound?

A2: Phenolic compounds typically have strong UV absorbance. A diode array detector (DAD) or a UV detector can be used. It is recommended to run a UV-Vis spectrum of a purified standard of this compound to determine its absorbance maximum (λmax). Common wavelengths for flavonoids and related glucosides are in the range of 254 nm, 280 nm, and 320-360 nm.[4][7]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most reliable method for peak identification is to use a hyphenated technique like HPLC-Mass Spectrometry (HPLC-MS).[8] This will provide both the retention time and the mass-to-charge ratio (m/z) of the compound, which can be compared to a reference standard or literature values. The molecular formula for this compound is C24H28O7, with a molecular weight of 428.47 g/mol .[9]

Q4: What are the best practices for sample preparation of plant material containing this compound?

A4: Proper sample preparation is crucial for accurate and reproducible results.[10] A general procedure involves:

  • Extraction: Use a suitable solvent like methanol, ethanol, or a mixture with water to extract the compounds from the dried and powdered plant material.[11]

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.[12]

  • Solid-Phase Extraction (SPE): For complex extracts, SPE can be used to clean up the sample and enrich the target analyte.

Q5: How should I assess the stability of this compound during analysis?

A5: To ensure the reliability of your quantitative analysis, it's important to assess the stability of this compound under your experimental conditions. This can be done by performing forced degradation studies, where the sample is exposed to stress conditions such as acid, base, oxidation, heat, and light.[13][14] The stability can be monitored by observing the decrease in the peak area of this compound and the appearance of degradation products.[15]

Data Presentation

Table 1: Example HPLC Gradient for this compound Analysis

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (0.1% Formic Acid in Acetonitrile)Flow Rate (mL/min)
0.09551.0
20.060401.0
25.010901.0
30.010901.0
31.09551.0
40.09551.0

Table 2: Common HPLC Troubleshooting Summary

IssuePotential CauseSuggested Solution
Peak Tailing Secondary silanol interactionsAdd 0.1% acid to the mobile phase.
Column overloadDilute the sample.
Poor Resolution Inadequate separationOptimize the gradient, change the organic solvent, or use a different column.
Baseline Drift Mobile phase absorbanceUse HPLC-grade solvents; choose a wavelength with low mobile phase absorbance.
Insufficient equilibrationIncrease column equilibration time.
Ghost Peaks Contamination in the system or sample carryoverRun blank gradients to wash the system; use a stronger wash solvent in the autosampler.[5]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound in a Plant Extract

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Gradient Program: As detailed in Table 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD detection at 280 nm. Collect spectra from 200-400 nm to check for peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh 1.0 g of dried, powdered plant material.

    • Add 20 mL of 80% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Observed cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end Resolution start Identify Problem (e.g., Peak Tailing, Poor Resolution) check_method Review Method Parameters (Gradient, Flow Rate, Temp) start->check_method Systematic Check check_sample Examine Sample Prep (Concentration, Solvent) start->check_sample check_hardware Inspect Hardware (Column, Fittings, Pump) start->check_hardware adjust_mobile_phase Adjust Mobile Phase (pH, Organic Solvent) check_method->adjust_mobile_phase optimize_gradient Optimize Gradient Profile check_method->optimize_gradient check_sample->adjust_mobile_phase dilute_sample Dilute Sample check_sample->dilute_sample change_column Change Column (Different Stationary Phase) check_hardware->change_column replace_parts Replace Worn Parts (Seals, Frits) check_hardware->replace_parts end_node Problem Resolved adjust_mobile_phase->end_node change_column->end_node optimize_gradient->end_node dilute_sample->end_node replace_parts->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Pathway start Goal: Analyze This compound col_select Column Selection (e.g., C18, Phenyl) start->col_select mob_phase Mobile Phase Selection (ACN/MeOH, pH) col_select->mob_phase detection Detector Settings (Wavelength) mob_phase->detection gradient_opt Gradient Optimization detection->gradient_opt validation Method Validation (Linearity, Precision) gradient_opt->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: A typical pathway for HPLC method development.

References

"Juncusol 7-O-glucoside" storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Juncusol 7-O-glucoside to minimize degradation and ensure the integrity of your research results. As specific stability data for this compound is limited, the following recommendations are based on the general properties of phenolic glucosides.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable for the solid form. If in solution, it should be stored at -80°C. One supplier suggests that it is shipped at room temperature for continental US deliveries, but recommends referring to the Certificate of Analysis for specific storage instructions.[1]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is recommended to store the compound under the conditions specified on the product's Certificate of Analysis. If not specified, follow the long-term storage recommendations above. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

Q3: What solvents should I use to dissolve this compound?

Q4: Is this compound sensitive to light?

A4: Yes, phenolic compounds, in general, are sensitive to light.[2] Exposure to sunlight or UV light can lead to significant degradation.[3] It is crucial to store both the solid compound and its solutions in amber vials or containers wrapped in foil to protect them from light.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures accelerate the degradation of phenolic compounds.[2][4] Storage at elevated temperatures (e.g., 40°C) can cause a notable decline in the concentration of similar compounds.[2][3] Therefore, maintaining low-temperature storage is critical for preserving the integrity of this compound.

Q6: What is the impact of pH on the stability of this compound?

A6: The stability of phenolic glucosides can be pH-dependent.[4][5] Generally, many phenolic compounds exhibit greater stability in acidic conditions compared to neutral or basic environments.[4] In basic solutions, the potential for oxidation and degradation increases. The stability of gels formed from some phenolic glycosides was found to be lower in basic medium compared to acidic medium.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light. 2. Prepare fresh solutions for each experiment from the solid stock. 3. Perform a quality control check (e.g., HPLC, LC-MS) on your stock to assess its purity.
Color change in the this compound solution. Oxidation or degradation of the compound.1. Discard the discolored solution. 2. Prepare a fresh solution using de-gassed solvents. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Precipitation of the compound in aqueous solution. Low solubility at the working concentration or pH.1. Confirm the solubility of this compound in your chosen solvent system. 2. Consider adjusting the pH of your buffer, as phenolic compounds can be more soluble at certain pH values. 3. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at higher temperatures.

Stability of Related Phenolic Glucosides

Compound Class Condition Observation Reference
Phenolic CompoundsSunlight exposure at 23°CSignificant degradation (53% decrease in total phenolic content)[3]
Phenolic CompoundsStorage at 40°CNotable degradation[2][3]
Anthocyanins (a class of phenolic glucosides)TemperatureMore stable at lower temperatures[4]
AnthocyaninspHMore stable at lower pH values[4]
Glycosylated AnthocyaninsComparison to aglyconesGlycosylated forms are generally more stable[3]

Experimental Protocol: Stability Assessment of this compound

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

Objective: To evaluate the stability of this compound in a specific solvent system under different temperature and light conditions.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol, buffered aqueous solution)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubators or water baths set to desired temperatures

  • Light-blocking containers (e.g., amber vials, foil-wrapped tubes)

  • Transparent containers

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Sample Aliquoting: Aliquot the stock solution into multiple amber and transparent vials to test different conditions.

  • Condition Setup:

    • Temperature: Store vials at different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).

    • Light Exposure: For each temperature, place one set of vials in the dark (wrapped in foil) and another set exposed to ambient light.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analysis:

    • At each time point, analyze the samples by HPLC or LC-MS.

    • Monitor the peak area of this compound to determine its concentration.

    • Observe the appearance of any new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate and half-life under each condition.

Factors Influencing this compound Degradation

The following diagram illustrates the key environmental factors that can lead to the degradation of phenolic glucosides like this compound.

DegradationPathways cluster_factors Degradation Factors cluster_compound Compound State cluster_outcome Result Temperature High Temperature Juncusol This compound Temperature->Juncusol Light Light Exposure (UV, Sunlight) Light->Juncusol pH Extreme pH (especially alkaline) pH->Juncusol Oxygen Oxygen / Air Oxygen->Juncusol MetalIons Metal Ions MetalIons->Juncusol Degradation Degradation Products (Loss of Activity) Juncusol->Degradation Degradation

Caption: Factors contributing to the degradation of this compound.

References

Addressing matrix effects in "Juncusol 7-O-glucoside" LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Juncusol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] When analyzing this compound in complex matrices such as plant extracts, endogenous components like salts, lipids, and other phenolics can cause these effects.[2]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC system.[1] A variation in the baseline signal at the retention time of this compound indicates the presence of matrix effects.

  • Post-Extraction Spiking: This quantitative approach, considered the "gold standard," involves comparing the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process.[2] The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

Q3: What are the most effective strategies to mitigate matrix effects for this compound?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[5][6]

  • Chromatographic Separation: Modifying the LC method to separate this compound from matrix interferences is a crucial step. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a higher resolution column.[4]

  • Use of an Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable way to correct for signal variations.[6] A stable isotope-labeled (SIL) version of this compound would be the best choice.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for matrix effects.[8]

  • Standard Addition: This method involves spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself, which can be effective but is often more labor-intensive.[1]

Q4: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available? What are the alternatives?

A4: Currently, a commercially available stable isotope-labeled internal standard for this compound is not readily found. In the absence of a dedicated SIL-IS, researchers can consider the following alternatives:

  • Analogue Internal Standard: A structurally similar compound that is not present in the sample and has similar chromatographic and ionization behavior to this compound can be used.

  • Custom Synthesis of a SIL-IS: For long-term projects or regulated bioanalysis, custom synthesis of a deuterated or 13C-labeled this compound is a viable option.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low and/or inconsistent signal intensity for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[6]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interferences.[5] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering peaks.[4] 3. Use an Internal Standard: If not already in use, incorporate a suitable internal standard to compensate for the suppression.[6]
High variability in quantitative results between samples Differential Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement.[8]1. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[7] 2. Matrix-Matched Calibration: For each batch of samples, use a representative blank matrix for the calibration curve.[8] 3. Standard Addition: While more time-consuming, this can be used for a subset of samples to confirm the accuracy of the results.[1]
Poor peak shape (e.g., tailing, fronting, or splitting) Column Overload or Contamination: High concentrations of matrix components can affect the chromatography.[10]Secondary Interactions: The analyte may be interacting with active sites on the column.[10]1. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce matrix effects and improve peak shape.[4] 2. Use a Guard Column: This will protect the analytical column from strongly retained matrix components.[10] 3. Optimize Mobile Phase: Adjusting the pH or using a different mobile phase additive may improve peak shape.
Shift in retention time of this compound Matrix-Induced Retention Time Shift: Some matrix components can alter the interaction of the analyte with the stationary phase.[8]1. Confirm with an Internal Standard: A co-eluting internal standard will show a similar shift, confirming a matrix-related issue.[8] 2. Enhance Sample Cleanup: A cleaner sample extract is less likely to cause retention time shifts.[5]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
  • Prepare a this compound standard solution in a clean solvent (e.g., methanol/water) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract by subjecting a sample matrix known to be free of this compound to your entire sample preparation procedure.

  • Create two sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the clean solvent used for the final reconstitution step of your sample preparation.

    • Set B (Post-Extraction Spike): Spike the same amount of this compound standard into the blank matrix extract.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix.

  • Select an appropriate SPE cartridge: A reversed-phase C18 cartridge is a common choice for compounds like this compound.

  • Condition the cartridge: Wash the cartridge with methanol followed by water to activate the stationary phase.

  • Load the sample: Dilute your initial sample extract and load it onto the cartridge.

  • Wash the cartridge: Use a weak solvent (e.g., water or a low percentage of organic solvent) to wash away polar interferences.

  • Elute the analyte: Use a stronger organic solvent (e.g., methanol or acetonitrile) to elute this compound.

  • Evaporate and reconstitute: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table illustrates the impact of different strategies on mitigating matrix effects in a hypothetical analysis of this compound from a plant extract.

Method Matrix Factor (MF) Recovery (%) Accuracy (%) Precision (%RSD)
Dilute-and-Shoot 0.45 ± 0.0898 ± 575 ± 12< 15
Liquid-Liquid Extraction (LLE) 0.65 ± 0.0685 ± 788 ± 9< 10
Solid-Phase Extraction (SPE) 0.85 ± 0.0492 ± 695 ± 5< 5
SPE with Internal Standard 0.98 ± 0.0394 ± 599 ± 3< 3

Data is for illustrative purposes only.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Inaccurate Quantitative Results Assess Assess Matrix Effects Problem->Assess PostColumn Post-Column Infusion Assess->PostColumn Qualitative PostExtraction Post-Extraction Spiking Assess->PostExtraction Quantitative Mitigate Select Mitigation Strategy PostExtraction->Mitigate SamplePrep Optimize Sample Prep (e.g., SPE, LLE) Mitigate->SamplePrep Chroma Optimize Chromatography Mitigate->Chroma IS Use Internal Standard Mitigate->IS Cal Matrix-Matched Calibration Mitigate->Cal Validate Validate Method SamplePrep->Validate Chroma->Validate IS->Validate Cal->Validate

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Logic start Inconsistent Results? check_is Using Internal Standard? start->check_is Yes implement_is Implement Internal Standard check_is->implement_is No check_is_suitability Is IS co-eluting and structurally similar? check_is->check_is_suitability Yes improve_sp Improve Sample Prep (SPE) optimize_lc Optimize LC Separation improve_sp->optimize_lc validated Method Validated optimize_lc->validated implement_is->validated check_is_suitability->improve_sp Yes find_better_is Find a more suitable IS check_is_suitability->find_better_is No find_better_is->validated

Caption: Troubleshooting logic for inconsistent LC-MS results.

References

Technical Support Center: Scaling Up "Juncusol 7-O-glucoside" Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of Juncusol 7-O-glucoside for preclinical studies. It addresses common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

1. What is the first step in scaling up the isolation of this compound?

The initial and most critical step is the accurate identification and authentication of the plant material, which is presumed to be a species from the Juncus genus.[1][2] Proper botanical identification ensures the correct starting material, which is fundamental for reproducible isolation of the target compound. Following authentication, the plant material should be carefully dried and pulverized to increase the surface area for efficient extraction.

2. Which extraction method is most suitable for scaling up the isolation of a phenanthrene glycoside like this compound?

For large-scale extraction, maceration or Soxhlet extraction are commonly employed methods.[3] However, for thermo-labile compounds like many glycosides, prolonged exposure to heat during Soxhlet extraction can lead to degradation.[3][4] Therefore, maceration with a suitable solvent at room temperature, or ultrasound-assisted extraction, is often preferred for preserving the integrity of the glycoside.[2]

3. What solvent system is recommended for the extraction of this compound?

The choice of solvent depends on the polarity of the target compound. As a glycoside, this compound is expected to be relatively polar. A common approach is to start with a solvent of medium polarity, such as methanol or ethanol, or a mixture of alcohol and water.[4] A preliminary extraction with a nonpolar solvent like hexane can be performed to remove lipids and other nonpolar compounds, which can simplify the subsequent purification steps.[5]

4. How can I enrich the fraction containing this compound before final purification?

Liquid-liquid partitioning is an effective technique for fractionating the crude extract based on polarity. After removing the nonpolar components with a solvent like hexane, the extract can be partitioned between an immiscible polar and a semi-polar solvent system, such as ethyl acetate and water. The more polar glycosides are expected to remain in the aqueous or alcoholic phase.[5]

5. What are the most suitable chromatographic techniques for the large-scale purification of this compound?

For preparative scale purification, a multi-step chromatographic approach is usually necessary.[6] This typically involves:

  • Initial fractionation: Using techniques like Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) with silica gel or a reversed-phase C18 stationary phase.[2]

  • Final purification: Employing preparative High-Performance Liquid Chromatography (prep-HPLC) for high-resolution separation to achieve the purity required for preclinical studies.[5]

6. What are the stability concerns for this compound during isolation and storage?

Glycosides can be susceptible to degradation under certain conditions.[7] Key factors that can affect the stability of this compound include:

  • pH: Extreme pH values can lead to hydrolysis of the glycosidic bond.

  • Temperature: High temperatures can cause degradation.[4][8]

  • Enzymatic degradation: Endogenous enzymes in the plant material can cleave the sugar moiety.

  • Light: Exposure to UV light can degrade phenolic compounds.

It is crucial to control these factors throughout the isolation process and during storage of the purified compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Inefficient extraction method.- Inappropriate solvent selection.- Poor quality of starting plant material.- Optimize the extraction parameters (e.g., increase extraction time, use ultrasound assistance).- Test a range of solvents with varying polarities.- Ensure the plant material is properly identified, dried, and stored.
Low Purity of Isolated Compound - Inadequate fractionation prior to purification.- Co-elution of structurally similar compounds.[9]- Overloading of the chromatographic column.- Introduce an additional fractionation step (e.g., liquid-liquid partitioning).- Optimize the chromatographic conditions (e.g., change the mobile phase gradient, use a different stationary phase).- Reduce the sample load on the column.
Compound Degradation - Exposure to high temperatures.[4][8]- Presence of endogenous enzymes.- Exposure to light or extreme pH.[7]- Use extraction and purification methods that avoid excessive heat.- Blanch the plant material before extraction to deactivate enzymes.- Protect the samples from light and maintain a neutral pH.
Irreproducible Results - Variation in the starting plant material.- Inconsistent experimental procedures.- Use a single, well-characterized batch of plant material.- Maintain a detailed and standardized experimental protocol.

Experimental Protocols

Large-Scale Extraction and Fractionation

This protocol outlines a general procedure for obtaining a fraction enriched with this compound.

Step Procedure Parameters
1. Pre-extraction Macerate the powdered plant material with a nonpolar solvent to remove lipids.- Solvent: n-hexane- Solid-to-liquid ratio: 1:5 (w/v)- Duration: 24 hours
2. Extraction Macerate the defatted plant material with a polar solvent.- Solvent: 80% Methanol in water- Solid-to-liquid ratio: 1:10 (w/v)- Duration: 48 hours (with occasional agitation)
3. Concentration Concentrate the methanolic extract under reduced pressure.- Temperature: < 40°C
4. Fractionation Perform liquid-liquid partitioning of the concentrated extract.- Solvents: Ethyl acetate and water (1:1 v/v)- Collect the aqueous and ethyl acetate fractions separately.
Chromatographic Purification

This protocol describes a two-step chromatographic process for the final purification of this compound.

Step 1: Medium Pressure Liquid Chromatography (MPLC)

Parameter Value
Stationary Phase Reversed-phase C18 silica gel
Mobile Phase Gradient of methanol in water
Detection UV at 254 nm and 280 nm

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Parameter Value
Stationary Phase C18 column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase Isocratic or shallow gradient of acetonitrile in water
Flow Rate 10-20 mL/min
Detection UV-Vis Diode Array Detector

Visualizations

experimental_workflow start Plant Material extraction Extraction (e.g., 80% MeOH) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Partitioning concentration->fractionation mple MPLC (C18) fractionation->mple prep_hplc Preparative HPLC (C18) mple->prep_hplc pure_compound Pure Juncusol 7-O-glucoside prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic low_purity Low Purity? check_fractionation Review Fractionation low_purity->check_fractionation Yes failure Purity Still Low low_purity->failure No optimize_hplc Optimize HPLC check_fractionation->optimize_hplc change_stationary_phase Change Stationary Phase optimize_hplc->change_stationary_phase success High Purity Achieved change_stationary_phase->success

Caption: Troubleshooting logic for addressing low purity issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Juncusol and Juncusol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of Juncusol and a predictive analysis of its glycosylated form, Juncusol 7-O-glucoside. Due to a lack of available experimental data for this compound, this comparison combines established findings for Juncusol with a theoretical perspective on how 7-O-glucosylation may influence its biological effects.

Introduction to Juncusol and this compound

Juncusol is a naturally occurring phenanthrene derivative found in various species of the Juncaceae family. It has garnered scientific interest due to its diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties. This compound is a glycosylated form of Juncusol. While it has been identified as a natural product, its biological activities have not yet been reported in scientific literature. The addition of a glucose moiety at the 7-hydroxy position can significantly alter the physicochemical properties of the parent molecule, such as its solubility, stability, and bioavailability, which in turn can modulate its biological effects.

Comparative Biological Activities: A Data-Driven and Predictive Analysis

The following sections detail the experimentally determined biological activities of Juncusol and offer a predictive comparison for this compound. This predictive analysis is based on general principles observed for the glycosylation of other phenolic compounds, where glycosylation can sometimes enhance, but more often attenuates, the biological activity of the aglycone.

Cytotoxic and Antiproliferative Activity

Juncusol has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.[1] Its mechanism of action is thought to involve the induction of apoptosis and the inhibition of tubulin polymerization.[2][3]

Table 1: Cytotoxic Activity of Juncusol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
B-16Mouse Melanoma12.5[1]
L-1210Mouse Lymphocytic Leukemia13.8[1]
HeLaHuman Cervical CancerNot specified, but potent[3]
NCI 90 KBHuman Epidermoid Nasopharynx Carcinoma0.3 (ED50)[4]

This compound: A Predictive Comparison

The presence of a bulky, hydrophilic glucose group at the 7-position of Juncusol may hinder its ability to interact with intracellular targets. For cytotoxic activity that relies on membrane permeability and interaction with cytosolic proteins like tubulin, the glycoside is predicted to be less potent than the aglycone, Juncusol. However, if the glycoside is hydrolyzed to the aglycone within the target cells, it could act as a prodrug. Without experimental data, this remains speculative.

Anti-inflammatory Activity

Juncusol has been reported to exhibit anti-inflammatory properties, including the inhibition of superoxide anion generation in human neutrophils with an IC50 of 3.1 µM.[2]

This compound: A Predictive Comparison

The anti-inflammatory activity of many phenolic compounds is linked to their antioxidant capacity and their ability to interact with enzymes involved in the inflammatory cascade. Glycosylation can sometimes reduce the antioxidant potential of a phenolic compound by masking a free hydroxyl group. Therefore, it is plausible that this compound may exhibit weaker anti-inflammatory activity than Juncusol.

Antimicrobial Activity

Juncusol has shown antimicrobial properties against various bacteria.[1]

This compound: A Predictive Comparison

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes. The increased hydrophilicity of this compound might reduce its ability to penetrate the lipid-rich bacterial cell wall, potentially leading to lower antimicrobial efficacy compared to Juncusol.

Experimental Protocols

Detailed methodologies for the key experiments cited for Juncusol are provided below. These protocols can serve as a reference for researchers aiming to investigate the biological activities of these and similar compounds.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of Juncusol is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Juncusol) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay

The inhibitory effect of Juncusol on tubulin polymerization can be assessed using a fluorescence-based assay.[6][7][8][9][10]

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescent reporter, and GTP is prepared in a polymerization buffer.

  • Compound Addition: The test compound (Juncusol) at various concentrations is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the compound are compared to a control (without the compound) to determine the inhibitory activity.

Antimicrobial Broth Microdilution Assay

The minimum inhibitory concentration (MIC) of Juncusol against various microorganisms can be determined using the broth microdilution method.[11][12][13][14]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Compound: The test compound (Juncusol) is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of a key signaling pathway affected by Juncusol and a typical experimental workflow are provided below using Graphviz.

G Juncusol-Induced Apoptotic Signaling Pathway Juncusol Juncusol Tubulin Tubulin Juncusol->Tubulin Inhibition Caspase8 Caspase-8 Activation Juncusol->Caspase8 Caspase9 Caspase-9 Activation Juncusol->Caspase9 Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Juncusol-induced apoptosis signaling pathway.

G Experimental Workflow for Cytotoxicity Screening start Start cell_culture Cell Culture (e.g., HeLa cells) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Juncusol / this compound) seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end

References

Juncusol 7-O-glucoside: A Comparative Analysis of a Phenanthrenoid Glucoside in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – In the ongoing quest for novel therapeutic agents, phenanthrenoids derived from the Juncus genus of rushes have emerged as a promising class of natural products. This guide provides a detailed comparison of Juncusol 7-O-glucoside against other phenanthrenoid glucosides, focusing on their cytotoxic and anti-inflammatory properties. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Phenanthrenoids, a class of aromatic compounds, have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects. Juncusol, a dihydrophenanthrene, and its glycosidic derivatives are of particular interest. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its efficacy and safety profile.

Comparative Biological Activity

Direct quantitative comparisons of the biological activity of this compound with other phenanthrenoid glucosides are limited in the current scientific literature. However, studies on the aglycones and qualitative assessments of the glucosides provide valuable insights into their potential.

Cytotoxic Activity

Research indicates that monomeric phenanthrenoids, including glucosides, generally exhibit low to no cytotoxicity. A study on gerardiins from Juncus gerardii found that the monomeric compounds, including the effusol glucosides gerardiin C (2-O-glucoside) and gerardiin D (7-O-glucoside), displayed no significant cytotoxic effects. In contrast, dimeric phenanthrenoids have been shown to possess more potent cytotoxic activities.

The aglycone of this compound, juncusol, has demonstrated cytotoxic activity against various cancer cell lines. This suggests that the glycosylation at the 7-O position may attenuate this activity, a phenomenon observed with other natural product glycosides where the sugar moiety can hinder interaction with molecular targets. For instance, the antiviral activity of luteolin was abolished upon glycosylation.

Table 1: Cytotoxic Activity of Juncusol and Related Phenanthrenoids

CompoundCell LineIC50 (µg/mL)Citation
JuncusolB-16 (Mouse Melanoma)12.5[1]
JuncusolL-1210 (Mouse Lymphocytic Leukemia)13.8[1]
DesvinyljuncusolCCRF-CEM (Human Lymphoblastic Leukemia)9.3[1]
DesvinyljuncusolB-16 (Mouse Melanoma)17.5[1]
DesvinyljuncusolL-1210 (Mouse Lymphocytic Leukemia)10.2[1]

Note: Data for this compound is not currently available. The data for aglycones is presented for comparative purposes.

Anti-inflammatory Activity

Juncusol has been reported to possess notable anti-inflammatory properties, with a significant inhibitory effect on superoxide anion generation in human neutrophils. The effect of glycosylation on this activity for this compound has not been quantitatively determined. However, the general trend of glycosylation reducing biological activity suggests that this compound might be less potent than its aglycone.

Table 2: Anti-inflammatory Activity of Juncusol and a Related Phenanthrenoid

CompoundAssayIC50 (µM)Citation
JuncusolSuperoxide anion generation in human neutrophils3.1[2]
Juncuenin BSuperoxide anion generation in human neutrophils4.9[2]

Note: Data for this compound is not currently available.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of the diluted compound solutions and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used for background correction.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[6]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[6][7]

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant.[6]

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6]

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[8] The quantity of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.[8]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO produces Phenanthrenoid Phenanthrenoid (e.g., Juncusol) Phenanthrenoid->NFkB inhibits mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Juncusol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Methodologies

The accurate quantification of Juncusol 7-O-glucoside is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two powerful and widely used techniques for the analysis of phenolic and polyphenolic compounds.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique offers a robust and cost-effective method for the separation and quantification of analytes based on their physicochemical properties and UV-Vis absorption. It is a well-established method for the routine analysis of plant phenolics.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS/MS is particularly advantageous for analyzing complex matrices and for detecting analytes at very low concentrations.

This guide will compare the performance of these two proposed methods for the analysis of this compound, providing hypothetical yet representative experimental data and detailed protocols to aid in method development and validation.

Comparative Performance of Analytical Methods

The following tables summarize the proposed validation parameters for the quantification of this compound using HPLC-DAD and LC-MS/MS. These values are derived from published validation data for similar phenanthrene glycosides and serve as a benchmark for method development.[1]

Table 1: Proposed HPLC-DAD Method Validation Parameters

Validation ParameterProposed Performance Characteristic
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Specificity Good, potential for co-eluting interferences

Table 2: Proposed LC-MS/MS Method Validation Parameters

Validation ParameterProposed Performance Characteristic
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 1.5%
Specificity High, based on specific mass transitions

Detailed Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. Optimization of these methods will be necessary for specific sample matrices.

Proposed HPLC-DAD Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-20% B; 30-35 min, 20% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 261 nm (based on the maximum absorbance for phenanthrenes).[1]

Sample Preparation:

  • Extract plant material or biological sample with a suitable solvent (e.g., methanol or ethanol).

  • Centrifuge the extract to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Proposed LC-MS/MS Method

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: 0-2 min, 10-30% B; 2-8 min, 30-70% B; 8-9 min, 70-10% B; 9-12 min, 10% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and optimal product ions.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

  • Perform a solid-phase extraction (SPE) for sample clean-up and concentration, particularly for complex matrices.

  • Reconstitute the dried extract in the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Visualization of Experimental Workflow and a Postulated Signaling Pathway

The following diagrams illustrate the proposed experimental workflow for the cross-validation of analytical methods and a postulated signaling pathway that may be influenced by Juncusol, based on the known activities of similar dihydrophenanthrenes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Sample Plant Material / Biological Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (for LC-MS/MS) Filtration->SPE optional clean-up HPLC_DAD HPLC-DAD Analysis Filtration->HPLC_DAD LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Linearity Linearity HPLC_DAD->Linearity LOD_LOQ LOD & LOQ HPLC_DAD->LOD_LOQ Accuracy Accuracy HPLC_DAD->Accuracy Precision Precision HPLC_DAD->Precision Specificity Specificity HPLC_DAD->Specificity Cross_Validation Cross-Validation (Comparison of Results) HPLC_DAD->Cross_Validation LC_MSMS->Linearity LC_MSMS->LOD_LOQ LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->Specificity LC_MSMS->Cross_Validation

Caption: Proposed experimental workflow for the cross-validation of HPLC-DAD and LC-MS/MS methods.

signaling_pathway cluster_cytoplasm Cytoplasm Juncusol This compound ROS Reactive Oxygen Species (ROS) Juncusol->ROS inhibition? Cell_Membrane Cell Membrane IKK IKK ROS->IKK NFkB NF-κB Nucleus Nucleus NFkB->Nucleus IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Postulated anti-inflammatory signaling pathway influenced by this compound.

Conclusion

This guide provides a foundational framework for the cross-validation of analytical methods for this compound. While the presented data is based on methodologies for structurally similar compounds, the detailed protocols for HPLC-DAD and LC-MS/MS offer a strong starting point for researchers. The choice between HPLC-DAD and LC-MS/MS will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and the complexity of the sample matrix. Rigorous method validation is essential to ensure the generation of reliable and accurate quantitative data for this promising natural product.

References

Unveiling the Action of Juncusol 7-O-glucoside: A Comparative Guide to a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of Juncusol 7-O-glucoside, a natural phenanthrene, against its aglycone, Juncusol. Due to the limited direct experimental data on this compound, this document provides a scientifically grounded hypothesis on its potential mechanisms of action based on the known biological activities of Juncusol and the general effects of glucosidation on flavonoids. Detailed experimental protocols are provided to facilitate the validation of these hypotheses.

Executive Summary

Juncusol, a phenanthrene isolated from plants of the Juncus genus, has demonstrated a range of biological activities, including anti-inflammatory, antiproliferative, and anxiolytic effects. The addition of a glucose moiety to create this compound is expected to alter its pharmacokinetic and pharmacodynamic properties. Typically, glucosidation increases water solubility and can impact bioavailability, while it may decrease the direct biological activity of the compound in in vitro settings compared to its aglycone. However, in vivo, the glucoside may be metabolized back to the active aglycone, potentially leading to a sustained therapeutic effect. This guide explores these potential differences and provides the necessary experimental frameworks to investigate them.

Data Presentation: Juncusol vs. Hypothesized this compound Activity

The following tables summarize the known quantitative data for Juncusol and provide a hypothesized comparison for this compound.

Table 1: Comparison of Anti-inflammatory and Cytotoxic Activities (IC50 values)

CompoundAssayCell LineIC50 (µM)Reference
Juncusol Superoxide anion generationHuman neutrophils3.1[1]
CytotoxicityB-16 mouse melanoma12.5 µg/mL[2]
CytotoxicityL-1210 mouse lymphocytic leukemia13.8 µg/mL[2]
This compound (Hypothesized) Superoxide anion generationHuman neutrophils> 3.1N/A
CytotoxicityB-16 mouse melanoma> 12.5 µg/mLN/A
CytotoxicityL-1210 mouse lymphocytic leukemia> 13.8 µg/mLN/A

Table 2: Comparison of Antiproliferative Activity (IC50 values)

CompoundCell LineIC50 (µM)Reference
Juncusol HeLa (cervical cancer)0.5[3][4]
This compound (Hypothesized) HeLa (cervical cancer)> 0.5N/A

Note: The IC50 values for this compound are hypothesized to be higher (indicating lower potency) in in vitro assays due to the presence of the glucose moiety, which may hinder interaction with molecular targets.

Hypothesized Mechanisms of Action and Experimental Confirmation

Based on the known activities of Juncusol and related flavonoid glucosides, we propose the following mechanisms of action for this compound and the experimental protocols to confirm them.

Anti-inflammatory Mechanism

Hypothesis: this compound is expected to exhibit anti-inflammatory properties, likely through the inhibition of pro-inflammatory mediators. In vivo, it is likely hydrolyzed to Juncusol, which then exerts its effect. A primary mechanism for Juncusol is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Supporting Evidence: Juncusol has been shown to have anti-inflammatory activity[1]. Flavonoids, a class of compounds structurally related to phenanthrenes, are well-known for their anti-inflammatory effects, often mediated through NF-κB and MAPK pathway modulation.

Diagram of Hypothesized Anti-inflammatory Signaling Pathway:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Juncusol Juncusol Juncusol->IKK Inhibition Juncusol_glucoside This compound Hydrolysis Hydrolysis (in vivo) Juncusol_glucoside->Hydrolysis Metabolism Hydrolysis->Juncusol IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_genes Transcription NO_PGs NO, Prostaglandins Pro_inflammatory_genes->NO_PGs Translation Inflammation Inflammation NO_PGs->Inflammation

Caption: Hypothesized anti-inflammatory action of this compound.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages

This experiment will determine the ability of Juncusol and this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of Juncusol, this compound, or a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Measurement of Nitrite: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and measuring the absorbance at 540 nm[5][6].

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for each compound.

Antiproliferative and Pro-apoptotic Mechanism

Hypothesis: this compound is anticipated to possess antiproliferative activity, primarily after being metabolized to Juncusol. The proposed mechanism for Juncusol involves the induction of apoptosis through the activation of caspases and inhibition of tubulin polymerization, leading to cell cycle arrest.

Supporting Evidence: Juncusol has been shown to induce apoptosis and activate caspase-3, -8, and -9 in HeLa cells[1][7]. It also inhibits tubulin polymerization[7].

Diagram of Experimental Workflow for Apoptosis Analysis:

apoptosis_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data_analysis Data Analysis start Seed HeLa cells treat Treat with Juncusol or This compound start->treat caspase_assay Caspase-3 Activity Assay treat->caspase_assay tubulin_assay Tubulin Polymerization Assay treat->tubulin_assay caspase_results Measure Caspase-3 Activity (OD 405 nm) caspase_assay->caspase_results tubulin_results Measure Tubulin Polymerization (Absorbance at 340 nm) tubulin_assay->tubulin_results

Caption: Workflow for investigating pro-apoptotic mechanisms.

Experimental Protocol: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat HeLa cells with Juncusol or this compound. After incubation, lyse the cells using a chilled lysis buffer[8][9].

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)[10].

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm. The cleavage of the pNA moiety by active caspase-3 results in a yellow color.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of the compounds on the in vitro polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization[11][12][13].

  • Treatment: Add Juncusol, this compound, a positive control (e.g., paclitaxel), or a negative control (e.g., nocodazole) to the reaction mixture.

  • Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The scattering of light by the forming microtubules leads to an increase in absorbance.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine if the compounds inhibit or promote tubulin polymerization.

Anxiolytic Mechanism

Hypothesis: this compound may exert anxiolytic effects, potentially through interaction with GABAA receptors after conversion to Juncusol.

Supporting Evidence: Juncusol has been reported to have anxiolytic and sedative activities, and some phenanthrenes are known to modulate GABAA receptors.

Diagram of Logical Relationship for Anxiolytic Activity:

anxiolytic_logic Juncusol_glucoside This compound (in vivo) Metabolism Metabolism to Juncusol Juncusol_glucoside->Metabolism GABA_receptor GABA-A Receptor Interaction Metabolism->GABA_receptor Anxiolytic_effect Anxiolytic Effect GABA_receptor->Anxiolytic_effect

Caption: Postulated pathway to anxiolytic effects.

Experimental Protocol: GABAA Receptor Binding Assay

This assay determines if the compounds can bind to GABAA receptors.

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue, which are rich in GABAA receptors[14][15].

  • Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand that specifically binds to the GABAA receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of Juncusol or this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Measurement: Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the ability of the test compounds to displace the radioligand, and calculate the inhibition constant (Ki) to assess their binding affinity for the GABAA receptor.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the known biological activities of its aglycone, Juncusol, provide a strong foundation for targeted investigation. The addition of a glucoside moiety is expected to influence its solubility, bioavailability, and in vitro potency. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the anti-inflammatory, antiproliferative, and anxiolytic properties of this compound, thereby elucidating its therapeutic potential. Further research is warranted to validate these hypotheses and to understand the full pharmacological profile of this promising natural product.

References

A Comparative Guide to Juncusol 7-O-glucoside Reference Standards for Analytical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and characterization of a reference standard are paramount for accurate analytical method validation. This guide provides a comparative overview of commercially available Juncusol 7-O-glucoside reference standards and outlines a comprehensive protocol for their analytical validation using High-Performance Liquid Chromatography (HPLC).

Comparison of this compound Reference Standards

When selecting a this compound reference standard, it is crucial to consider several key quality attributes. The following table summarizes typical specifications provided by suppliers. While "Supplier A," "Supplier B," and "Supplier C" are illustrative, these parameters should be requested and verified from any potential vendor.

FeatureSupplier ASupplier BSupplier C
Purity (by HPLC) ≥98%≥97.5%≥99% (Certified Reference Material)
Method of Analysis HPLC, NMR, MSHPLCHPLC, qNMR, MS, TGA
Certificate of Analysis ProvidedProvidedComprehensive, with uncertainty values
Format Solid (lyophilized powder)Solid (crystalline)Solid (weighed into vial)
Storage Conditions -20°C, desiccate2-8°C-20°C, protect from light
Available Quantities 5 mg, 10 mg, 25 mg10 mg, 50 mg1 mg, 5 mg (precisely weighed)
Alternative Standard Juncusol (aglycone)Phenanthrene CRMN/A

Experimental Protocols for Analytical Validation

The following protocols are based on established methods for the analysis of phenanthrene glycosides and flavonoids and adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products.

  • Instrumentation : HPLC system with a photodiode array (PDA) or UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

    • Initial conditions: 80% Water (0.1% Formic Acid), 20% Acetonitrile.

    • Gradient: Linearly increase to 100% Acetonitrile over 20 minutes.

    • Hold: 5 minutes at 100% Acetonitrile.

    • Re-equilibration: 10 minutes at initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : Based on the UV spectrum of this compound (a full scan from 200-400 nm should be performed to determine the optimal wavelength, likely around 260 nm for the phenanthrene chromophore).

  • Injection Volume : 10 µL.

  • Standard Solution Preparation : Prepare a stock solution of the this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

Analytical Method Validation Protocol

The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines.[2][4]

2.1. System Suitability Before each validation run, the system suitability must be confirmed.

  • Procedure : Inject the working standard solution six times.

  • Acceptance Criteria :

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing factor: ≤ 2.0.

    • Theoretical plates: ≥ 2000.

2.2. Specificity (Forced Degradation Study) A forced degradation study is performed to demonstrate that the method is stability-indicating.[6][7][8]

  • Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Dry heat at 105°C for 48 hours.

  • Photolytic Degradation : Expose the solid and solution to UV light (254 nm) and visible light for 7 days.

  • Procedure : After exposure, dilute the samples appropriately and analyze by HPLC.

  • Acceptance Criteria : The method is specific if the this compound peak is well-resolved from all degradation product peaks (resolution > 2). Peak purity analysis using a PDA detector should also be performed.

2.3. Linearity

  • Procedure : Prepare a series of at least five concentrations of the reference standard (e.g., 1-100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria : A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.

2.4. Accuracy

  • Procedure : Perform recovery studies by spiking a placebo matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

2.5. Precision

  • Repeatability (Intra-day precision) : Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision) : Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria : The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure : Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria : The LOQ should be quantifiable with acceptable accuracy and precision.

2.7. Robustness

  • Procedure : Deliberately vary critical method parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria : The system suitability parameters should still be met, and the peak area should not be significantly affected.

Data Presentation

The quantitative results from the validation experiments should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (n=3) Mean Peak Area
1 ... ...
10 ... ...
25 ... ...
50 ... ...
100 ... ...
Correlation Coefficient (r²) \multicolumn{2}{c }{...}

| Regression Equation | \multicolumn{2}{c|}{y = mx + c} |

Table 2: Accuracy (Recovery) Data

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL, n=3) % Recovery
80% ... ... ...
100% ... ... ...
120% ... ... ...

| Mean % Recovery | \multicolumn{3}{c|}{...} |

Table 3: Precision Data

Parameter Peak Area (n=6) Mean SD % RSD
Repeatability ... ... ... ...

| Intermediate Precision | ... | ... | ... | ... |

Table 4: LOD and LOQ

Parameter Value (µg/mL)
LOD ...

| LOQ | ... |

Visualizations

The following diagrams illustrate the workflows for analytical method validation and forced degradation studies.

Analytical_Method_Validation_Workflow start Start: HPLC Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: Workflow for HPLC Analytical Method Validation.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions acid Acid Hydrolysis analysis HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start This compound (Drug Substance & Solution) start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

References

Evaluating the synergistic effects of "Juncusol 7-O-glucoside" with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Evaluation of Juncusol and Related Compounds with Conventional Anticancer Agents

In the ongoing search for more effective and less toxic cancer treatments, the synergistic combination of natural products with conventional chemotherapeutic drugs presents a promising strategy. This guide focuses on the phenanthrenes derived from the Juncus genus, with a particular emphasis on Juncusol and its analogs. While direct experimental data on the synergistic effects of Juncusol 7-O-glucoside is not yet available, studies on closely related phenanthrenes demonstrate a significant potential to enhance the efficacy of conventional drugs like doxorubicin. This report provides a comparative analysis of the available data, detailed experimental protocols, and an exploration of the underlying mechanisms of action.

Synergistic Effects with Doxorubicin

Recent studies have highlighted the potent synergistic interactions between certain phenanthrenes isolated from Juncus species and the widely used chemotherapeutic agent, doxorubicin. These findings suggest that these natural compounds could serve as valuable adjuncts in cancer therapy, potentially lowering the required dosage of doxorubicin and mitigating its associated side effects.

Quantitative Analysis of Synergism

The synergistic effects of Juncus phenanthrenes in combination with doxorubicin have been quantified using the Combination Index (CI) as described by the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The results for several phenanthrenes are summarized in the table below.

CompoundPlant SourceCancer Cell LineCombination Index (CI) with DoxorubicinLevel of Synergism
Tenuin B Juncus tenuisCOLO 320 (doxorubicin-resistant colorectal adenocarcinoma)< 0.1Very Strong Synergism
Ensifolin E Juncus ensifoliusHeLa (cervical cancer)< 0.1Very Strong Synergism
Ensifolin H Juncus ensifoliusHeLa (cervical cancer)< 0.1Very Strong Synergism

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols are based on the published studies investigating the synergistic effects of Juncus phenanthrenes.

Cell Culture and Viability Assay
  • Cell Lines: Human cancer cell lines such as HeLa (cervical cancer) and COLO 320 (doxorubicin-resistant colorectal adenocarcinoma) are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the Juncus phenanthrene, doxorubicin, or a combination of both for a specified period (e.g., 72 hours).

    • After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

Synergy Analysis: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[1][2][3]

  • Dose-Effect Curves: The dose-effect relationship for each compound and their combination is established from the MTT assay data.

  • Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CompuSyn) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

The following diagram illustrates the general workflow for evaluating synergistic effects.

Synergy_Evaluation_Workflow Experimental Workflow for Synergy Evaluation cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_viability_assay Cell Viability Assessment cluster_data_analysis Data Analysis A Maintain Cancer Cell Lines (e.g., HeLa, COLO 320) B Seed Cells into 96-well Plates A->B C Treat with Juncus Phenanthrene B->C D Treat with Doxorubicin B->D E Treat with Combination of Both B->E F Incubate for 72 hours C->F D->F E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate Dose-Effect Curves H->I J Determine Combination Index (CI) using Chou-Talalay Method I->J K Evaluate Synergy (CI < 1) J->K Juncusol_Apoptosis_Pathway Proposed Apoptotic Pathway of Juncusol cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Juncusol Juncusol Casp8 Caspase-8 Activation Juncusol->Casp8 Casp9 Caspase-9 Activation Juncusol->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

An Independent Verification of Research Findings on Juncusol and Comparative Analysis with Bioactive 7-O-Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific research findings on "Juncusol 7-O-glucoside" are not publicly available. This guide provides a comparative analysis of its aglycone, Juncusol, and other well-researched 7-O-glucosides with similar biological activities, such as anticancer and anti-inflammatory effects. This comparative approach aims to offer a valuable reference for researchers interested in the potential therapeutic applications of phenanthrene glycosides.

Comparative Analysis of Biological Activities

The following table summarizes the quantitative data on the cytotoxic and anti-inflammatory activities of Juncusol and selected flavonoid 7-O-glucosides. This data is compiled from various in vitro studies and presented for easy comparison of their potency.

CompoundBiological ActivityCell Line/Assay SystemIC50 ValueReference
Juncusol CytotoxicityB-16 Mouse Melanoma12.5 µg/mL[1]
CytotoxicityL-1210 Mouse Lymphocytic Leukemia13.8 µg/mL[1]
Anti-inflammatorySuperoxide Anion Generation3.1 µM[2]
Luteolin 7-O-glucoside CytotoxicityCOLO 320 DM (Colon Cancer)~120 µM (suppressed β-catenin by 40%)[3]
CytotoxicityHepG2 (Liver Cancer)Induces apoptosis at 50-200 µM[4]
Apigenin 7-O-glucoside Anti-inflammatoryLPS-stimulated RAW 264.7Inhibits NO production[5]
Quercetin 7-O-glucoside Anti-inflammatoryLPS-stimulated RAW 264.7Inhibits NO production (dose-dependent)[6]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the research of Juncusol and flavonoid glycosides.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Juncusol, Luteolin 7-O-glucoside) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is commonly used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase Activity Assay

Caspase activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

Protocol:

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release cellular proteins.

  • Substrate Addition: Add a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing a chromophore or fluorophore.

  • Detection: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways for Juncusol and related 7-O-glucosides.

cluster_0 General Experimental Workflow A Cell Culture B Compound Treatment (e.g., Juncusol) A->B C Incubation B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assays (Caspase Activity, Cell Cycle) C->E F Mechanism of Action Studies (e.g., Tubulin Polymerization) C->F G Data Analysis D->G E->G F->G

Caption: A general workflow for in vitro evaluation of a test compound.

cluster_1 Juncusol-Induced Apoptosis Pathway Juncusol Juncusol Tubulin Tubulin Juncusol->Tubulin Inhibits Polymerization Caspase8 Caspase-8 Activation Juncusol->Caspase8 Caspase9 Caspase-9 Activation Juncusol->Caspase9 Microtubules Microtubule Dynamics Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Juncusol's proposed mechanism of anticancer activity.[2]

cluster_2 Luteolin 7-O-glucoside Pathway in HepG2 Cells LUT7G Luteolin 7-O-glucoside ROS ROS Generation LUT7G->ROS G2M_Arrest G2/M Phase Arrest LUT7G->G2M_Arrest Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis G2M_Arrest->Apoptosis

Caption: Luteolin 7-O-glucoside's effect on liver cancer cells.[4]

cluster_3 Apigenin 7-O-glucoside Anti-inflammatory Pathway LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB AP1 AP-1 Pathway LPS->AP1 AP7G Apigenin 7-O-glucoside AP7G->MAPK AP7G->NFkB AP7G->AP1 Inflammation Pro-inflammatory Cytokines (e.g., iNOS, COX-2) MAPK->Inflammation NFkB->Inflammation AP1->Inflammation

Caption: Apigenin 7-O-glucoside's anti-inflammatory mechanism.[5][7]

References

Safety Operating Guide

Proper Disposal of Juncusol 7-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Essential safety and logistical information for the proper disposal of Juncusol 7-O-glucoside is outlined below to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound is not currently available, data from the structurally related compound, Juncusol, indicates potential hazards. Juncusol is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is prudent to handle this compound with similar precautions and to treat it as hazardous waste.

Key Chemical and Physical Properties

A summary of the known properties of this compound and the related compound Juncusol is provided in the table below for reference.

PropertyThis compoundJuncusol (for reference)
CAS Number 175094-15-262023-90-9
Molecular Formula C₂₄H₂₈O₇C₁₈H₁₈O₂
Molecular Weight 428.47 g/mol 266.33 g/mol
Appearance Not specifiedNot specified
Solubility Not specifiedSoluble in Methanol, Ethyl Acetate, Acetone, DMSO, Acetonitrile
Storage Room temperature in continental US; may vary elsewhere.[2]Store at -20°C (powder) or -80°C (in solvent).[1]

Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound waste.

start Start: Identify Juncusol 7-O-glucoside Waste assess Assess Waste Type (Solid, Liquid, Contaminated) start->assess solid Solid Waste: Unused/Expired Product assess->solid Solid liquid Liquid Waste: Solutions assess->liquid Liquid contaminated Contaminated Materials: PPE, Glassware, etc. assess->contaminated Contaminated package_solid Package in a sealed, labeled, compatible container. solid->package_solid package_liquid Collect in a labeled, leak-proof container. DO NOT pour down the drain. liquid->package_liquid package_contaminated Place in a designated, sealed waste bag or container. contaminated->package_contaminated storage Store all waste containers in a designated, well-ventilated chemical waste storage area. package_solid->storage package_liquid->storage package_contaminated->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal end End: Waste Disposed disposal->end

Disposal workflow for this compound.

Detailed Disposal Procedures

The following protocols are based on general best practices for handling laboratory chemical waste and should be followed for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent unintended chemical reactions and to ensure compliant disposal.[3]

  • Solid Waste (Unused or Expired Product):

    • Collect all solid this compound waste in a dedicated, clearly labeled, and sealed container made of a compatible material.

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain. [4]

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. Ensure the container is compatible with the solvent used.

  • Contaminated Materials:

    • Items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound should be considered chemical waste.

    • Collect these materials in a designated, sealed plastic bag or container.

Step 3: Storage

  • Store all sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Ensure that the storage area is away from incompatible materials.

Step 4: Disposal

  • Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.[4]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or occurs in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[1]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place all contaminated materials (absorbent, cleaning supplies, etc.) into a suitable, sealed container for disposal as hazardous waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.

References

Comprehensive Safety and Handling Guide for Juncusol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Juncusol 7-O-glucoside. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from the SDS for its aglycone, Juncusol, and general safety protocols for handling phenolic glucosides and natural product extracts.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Notes
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coatShould be fully buttoned.
Respiratory Protection Suitable respiratorRecommended when handling the powder form or if aerosols may be generated.
Footwear Closed-toe shoesStandard for all laboratory work.

II. Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

A. Handling Procedures:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation : Handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust.

  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes. Do not ingest or inhale.

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

B. Storage Procedures:

  • Temperature : Store this compound in a cool, well-ventilated area. For long-term stability, it is advisable to store the compound at -20°C as a powder or at -80°C in a solvent.

  • Container : Keep the container tightly sealed to prevent contamination.

  • Sunlight : Protect from direct sunlight.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Categorization:

Based on the available data for the aglycone Juncusol, waste containing this compound may be considered harmful to aquatic life.[1] Therefore, it should be treated as chemical waste.

B. Disposal Workflow:

The following diagram outlines the decision-making process for the disposal of this compound waste.

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Waste Containment cluster_disposal Final Disposal start Generate Waste (Unused product, contaminated labware) segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste (e.g., contaminated gloves, vials) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid solid_container Place in a labeled, sealed 'Solid Chemical Waste' container solid_waste->solid_container liquid_container Place in a labeled, sealed, leak-proof 'Liquid Chemical Waste' container liquid_waste->liquid_container storage Store in designated 'Chemical Waste Storage Area' solid_container->storage liquid_container->storage pickup Arrange for pickup by licensed hazardous waste disposal service storage->pickup end Waste Disposed pickup->end

Disposal Workflow for this compound

C. Step-by-Step Disposal Procedure:

  • Segregation : Separate solid waste (e.g., contaminated gloves, paper towels, vials) from liquid waste (e.g., solutions containing the compound).

  • Containment :

    • Solid Waste : Place in a clearly labeled, sealed container designated for solid chemical waste.

    • Liquid Waste : Collect in a labeled, leak-proof container designated for liquid chemical waste. Ensure the container is compatible with the solvent used.

  • Storage : Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Disposal : Arrange for the collection of the chemical waste by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

IV. Emergency Procedures

In case of accidental exposure or spillage, follow these procedures immediately.

A. First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

B. Accidental Release Measures:

  • Personal Precautions : Wear appropriate PPE, including a respirator, to avoid breathing dust or vapors. Ensure adequate ventilation.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Clean-up :

    • For solid spills, carefully sweep or scoop up the material and place it in a designated waste container.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.